molecular formula C28H20N2Na2O10S2 B1682982 Acid Green 41 CAS No. 4430-16-4

Acid Green 41

Cat. No.: B1682982
CAS No.: 4430-16-4
M. Wt: 654.6 g/mol
InChI Key: LERIXBKRKBHLHG-UHFFFAOYSA-L
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Description

Toluidine Green is a stain.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;2-[[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O10S2.2Na/c1-13-3-5-15(21(11-13)41(35,36)37)29-17-7-8-18(30-16-6-4-14(2)12-22(16)42(38,39)40)24-23(17)27(33)25-19(31)9-10-20(32)26(25)28(24)34;;/h3-12,29-32H,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERIXBKRKBHLHG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=C(C=CC(=C5C3=O)O)O)S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2Na2O10S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889480
Record name Toluidine Green
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

654.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4430-16-4
Record name Toluidine Green
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004430164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 2,2'-[(9,10-dihydro-5,8-dihydroxy-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Toluidine Green
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70889480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 2,2'-(5,8-dihydroxy-9,10-dioxoanthracene-1,4-diyldiimino)bis(5-methylbenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.380
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acid Green 41
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FL8GD8VJS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Technical Assessment: Solubility Profiles and Solvent Compatibility of Acid Green 41 (C.I. 62560)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth assessment of Acid Green 41, focusing on its solubility behavior in aqueous versus organic systems. This analysis is tailored for drug development professionals and researchers utilizing this compound as a model anionic molecule, histological tracer, or formulation excipient.[1]

Executive Summary

Acid Green 41 (C.I. 62560), chemically identified as the disodium salt of 1,4-bis((4-methylphenyl)amino)-9,10-anthracenedione disulfonic acid, presents a unique solubility profile critical for its application in bio-assays and histological formulations.[1] Unlike simple salts, Acid Green 41 possesses a significant hydrophobic anthraquinone core flanked by hydrophilic sulfonate moieties.[1] This "amphiphilic" architecture dictates its dual solubility in water and polar organic solvents (e.g., Ethanol, Acetone) while rendering it insoluble in non-polar hydrocarbons (e.g., Benzene, Chloroform).[1] Understanding this dichotomy is essential for designing stable formulations and avoiding precipitation artifacts in high-throughput screening.

Molecular Architecture & Solubility Mechanisms[1]

To predict solubility behavior, one must deconstruct the molecule into its functional domains.[1] Acid Green 41 is not merely a "dye"; it is a supramolecular assembly driver.

Structural Analysis[1]
  • The Chromophore Core (Hydrophobic): The central 9,10-anthraquinone scaffold is planar and highly lipophilic.[1] It drives

    
     stacking interactions, which can lead to aggregation in aqueous solutions at high ionic strengths.[1]
    
  • The Solubilizers (Hydrophilic): Two sulfonate groups (

    
    ) attached to the pendant toluido rings provide the electrostatic repulsion necessary for aqueous solvation.[1]
    
  • The Bridge (H-Bonding): The secondary amine (

    
    ) linkers facilitate hydrogen bonding with polar protic solvents.[1]
    
The Solubility Mechanism

The solubility of Acid Green 41 is governed by the competition between the Lattice Energy of the solid crystal and the Solvation Enthalpy of the solvent.

  • In Water: The high dielectric constant (

    
    ) allows for the dissociation of the 
    
    
    
    ions. The hydration shell forms around the sulfonate groups, pulling the hydrophobic core into solution.
  • In Organic Solvents:

    • Polar Protic (Ethanol):[1] Solvation occurs via dipole-dipole interactions and hydrogen bonding with the amine/carbonyl groups.

    • Polar Aprotic (Acetone, Pyridine):[1] These solvents interact effectively with the aromatic core while accommodating the polar regions, often resulting in higher solubility than in pure alcohols.

    • Non-Polar (Benzene): The lack of a permanent dipole prevents the solvent from overcoming the ionic lattice energy of the sodium sulfonate groups.

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent compatibility based on molecular interactions.

SolubilityLogic Molecule Acid Green 41 (Disodium Salt) Water Aqueous System (Water/Buffer) Molecule->Water High Dielectric PolarOrg Polar Organic (Ethanol, Acetone, Pyridine) Molecule->PolarOrg Moderate Dielectric NonPolar Non-Polar Organic (Benzene, Toluene, Chloroform) Molecule->NonPolar Low Dielectric MechanismW Mechanism: Ionic Dissociation & Hydration of Sulfonates Water->MechanismW MechanismP Mechanism: Dipole-Dipole & H-Bonding with Amines PolarOrg->MechanismP MechanismN Mechanism: Inability to overcome Ionic Lattice Energy NonPolar->MechanismN ResultW Outcome: SOLUBLE (Green Solution) MechanismW->ResultW ResultP Outcome: SOLUBLE (Variable Stability) MechanismP->ResultP ResultN Outcome: INSOLUBLE (Precipitation) MechanismN->ResultN

Figure 1: Mechanistic pathway determining the solubility of Acid Green 41 across different solvent classes.

Comparative Solubility Data

The following table synthesizes physicochemical data and solvent compatibility profiles. Note that specific g/L values can vary by batch synthesis and salt purity; values below represent consensus qualitative behaviors observed in technical applications.

Solvent ClassSpecific SolventSolubility StatusMechanistic Driver
Aqueous Water (

)
Soluble Ionic dissociation of sulfonate groups.[1]
Acidic Water (

)
Reduced Protonation of sulfonates may lead to aggregation.
Polar Protic EthanolSoluble H-bonding with amine linkers; moderate polarity.[1]
MethanolSoluble Similar to ethanol; higher dielectric constant assists.[1]
Polar Aprotic AcetoneSoluble Dipole interaction with anthraquinone core.[1]
PyridineSoluble

interactions + dipole solvation.[1]
DMSOSoluble High polarity dissolves both ionic and aromatic domains.[1]
Non-Polar BenzeneInsoluble Cannot solvate ionic

groups.[1]
ChloroformInsoluble Insufficient polarity to break crystal lattice.[1]
TolueneInsoluble Lack of dipole moment interaction.[1]

Critical Insight: While soluble in ethanol, Acid Green 41 is sparingly soluble compared to water.[1] For high-concentration stock solutions (>10 mM), DMSO or Water are the preferred vehicles.[1] Avoid using pure alcohols for stock preparation if high molarity is required.[1]

Experimental Protocol: Determination of Saturation Solubility

For drug development workflows requiring precise solubility limits (e.g., formulation stability testing), the Saturation Shake-Flask Method is the gold standard.[1]

Protocol Workflow

Objective: Determine the thermodynamic solubility of Acid Green 41 in a target solvent at 25°C.

Materials:

  • Acid Green 41 (Solid powder).[1][2][3][4]

  • Target Solvent (e.g., PBS pH 7.4, Ethanol, DMSO).[1]

  • 0.45 µm PTFE Syringe Filters (chemically compatible with organics).

  • UV-Vis Spectrophotometer.[1]

Methodology:

  • Excess Addition: Add Acid Green 41 to the solvent until undissolved solid remains visible (supersaturation).

  • Equilibration: Agitate the mixture at 25°C for 24–48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample or filter using a 0.45 µm filter to remove undissolved solids. Note: Ensure the filter membrane does not adsorb the dye (avoid Nylon for anionic dyes; use PTFE or PES).

  • Quantification: Dilute the filtrate gravimetrically and measure Absorbance at

    
     (approx. 640 nm).
    
  • Calculation: Calculate concentration using a pre-determined calibration curve (Beer-Lambert Law).

Workflow Diagram

Protocol Step1 1. Add Excess Solid to Solvent Step2 2. Agitate (24h @ 25°C) Step1->Step2 Step3 3. Filter/Centrifuge (Remove Solids) Step2->Step3 Step4 4. Dilute Filtrate (Gravimetric) Step3->Step4 Step5 5. UV-Vis Analysis (@ 640 nm) Step4->Step5

Figure 2: Standard Saturation Shake-Flask Protocol for solubility determination.

Applications & Strategic Implications

Formulation Development

In pharmaceutical formulations, Acid Green 41 serves as a robust visual tracer for aqueous solutions.[1] Its incompatibility with non-polar solvents makes it an excellent marker for verifying the integrity of lipid-based coatings or detecting aqueous leakage in oil-based emulsions.[1]

Histology and Pathology

The compound (often referred to as Alizarin Viridin) is used to stain connective tissues. Its solubility in Acetone and Ethanol is particularly advantageous here, as these solvents are commonly used in tissue dehydration and fixation processes.[1] A dye that precipitated in ethanol would cause artifacts during the dehydration steps of histology.

Safety & Handling
  • Aquatic Toxicity: Acid Green 41 is harmful to aquatic life with long-lasting effects.[1][4] All solubility testing waste must be segregated into aqueous waste streams and incinerated, not poured down the drain.[1]

  • Handling: As a fine powder, it can generate dust.[1] Use a fume hood when weighing to prevent inhalation.

References

  • World Dye Variety. (2012).[2][5] Acid Green 41: Properties, Solubility, and Applications.[1][2][5] Retrieved from [Link]

  • PubChem. (2025).[6] Compound Summary: Acid Green 41 (C.I. 62560).[1][4] National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Safety Data Sheet (SDS) and Toxicity Profile of Acid Green 41

[1]

Executive Summary & Identity Verification

Acid Green 41 is a synthetic anthraquinone-based dye, distinct from the triphenylmethane class (e.g., Acid Green 1 or 3).[1][2] Its primary utility lies in textile coloration (wool, silk, nylon) and potential applications as a biological stain or structural analog in anthraquinone toxicity studies.

Critical Warning: Do not confuse with Acid Green 1 (Guinea Green B) or Acid Green 3 (Food Green 1) .[1] These are chemically distinct structures with different toxicity profiles.[1][3] Always verify the CAS number before experimentation.[1]

Chemical Identity Table
ParameterDetail
Common Name Acid Green 41
Synonyms C.I. 62560; Alizarin Cyanine Green F; Alizarin Viridine; 1,4-bis(p-toluidino)anthraquinone-2,3-disulfonic acid sodium salt
CAS Number 4430-16-4
Chemical Formula C₂₈H₂₀N₂Na₂O₁₀S₂
Molecular Weight ~654.58 g/mol
Chemical Class Anthraquinone Disulfonic Acid Salt
Solubility Soluble in water (Green solution); Soluble in Ethanol, Acetone.[1][2][3][4][5][6]

Physicochemical Characterization

Understanding the physical state is a prerequisite for safe handling.[1] Acid Green 41 is typically supplied as a dark green crystalline powder .[1]

  • Hygroscopicity: As a sodium sulfonate salt, it is likely hygroscopic. Store in desiccated conditions to prevent clumping and hydrolysis.

  • pH Stability: Anthraquinone dyes generally exhibit good stability in acidic to neutral pH.[1] In strong alkali, the color may shift (often reddening) due to deprotonation of amino/hydroxyl groups.[1]

  • Decomposition: Thermal decomposition emits toxic fumes of Sulfur Oxides (SOx), Nitrogen Oxides (NOx), and Sodium Oxide.[1]

Hazard Identification (SDS Synthesis)

Rationale: This section interprets standard GHS classifications into actionable lab safety protocols.

GHS Classification (Regulation (EC) No 1272/2008)[1][7]
  • Environmental Hazard: Aquatic Chronic 3 (H412) - Harmful to aquatic life with long-lasting effects.[1][2][7]

  • Health Hazard: Not officially classified as "Acute Toxic" by oral/dermal routes based on available data, but treated as a General Irritant (Skin/Eye/Respiratory) due to the physical nature of fine powders.[1]

Risk Assessment Matrix
Hazard CategoryRisk LevelMechanism of Action
Inhalation ModerateFine particulates can mechanically irritate alveolar tissue.[1] Anthraquinone cores can induce oxidative stress in lung tissue upon chronic exposure.[1]
Dermal Contact LowSulfonic acid groups render the molecule hydrophilic, limiting transdermal absorption compared to lipophilic dyes.
Ocular Contact ModeratePhysical abrasion + chemical irritation from localized high pH (salt hydrolysis) in the tear film.[1]
Aquatic Toxicity HighAnthraquinone rings are recalcitrant to biodegradation, leading to persistence in water columns.

Toxicological Profile

Scientific Integrity Note: Specific LD50 data for CAS 4430-16-4 is sparse in public registries.[1] The following assessment utilizes Read-Across Methodology based on structural analogs (e.g., Acid Green 25, Quinizarin).

Acute Toxicity (Estimated)[1]
  • Oral LD50 (Rat): Predicted > 2,000 mg/kg (Based on Acid Green 25 analog).[1]

  • Dermal LD50: Predicted > 2,000 mg/kg.[1]

Chronic & Carcinogenic Potential

Anthraquinone dyes are under constant scrutiny for genotoxicity.[1]

  • Mutagenicity: Many anthraquinones are weak mutagens in the Ames test (Salmonella typhimurium) due to their planar structure, which can intercalate into DNA.[1] Acid Green 41 should be treated as a potential weak genotoxin.[1]

  • Carcinogenicity: No specific data links Acid Green 41 to carcinogenicity.[1][3][8][9] However, metabolic cleavage of the amine groups (p-toluidine moieties) could theoretically release free aromatic amines, which are known bladder carcinogens.[1]

    • Self-Validating Check: If using in metabolic assays, monitor for the release of p-toluidine to assess metabolic breakdown.[1]

Mechanism of Toxicity (Hypothetical Pathway)

The diagram below illustrates the theoretical toxicity pathway for sulfonated anthraquinones, focusing on oxidative stress and intercalation.

ToxicityPathwayFigure 1: Theoretical Toxicity Pathway of Sulfonated AnthraquinonesExposureExposure (Inhalation/Ingestion)AbsorptionAbsorption (Systemic)Exposure->AbsorptionMetabolismHepatic Metabolism (P450)Absorption->MetabolismMinor PathwayExcretionRenal Excretion (Unchanged)Absorption->ExcretionMajor Pathway (Due to Sulfonates)RedoxRedox Cycling (Semiquinone Radical)Metabolism->RedoxBioactivationDNADNA Intercalation (Planar Structure)Metabolism->DNANuclear TranslocationOxStressOxidative Stress (ROS)Redox->OxStress

Figure 1: The sulfonate groups largely promote excretion, but the anthraquinone core presents a risk of redox cycling and DNA intercalation if cellular uptake occurs.

Experimental Protocols & Safe Handling

Safe Handling Workflow (Decision Tree)

Follow this logic gate for all laboratory interactions with Acid Green 41.

SafetyWorkflowFigure 2: Safe Handling Decision MatrixStartStart: Handling Acid Green 41StateIs it Powder or Solution?Start->StatePowderPowder HandlingState->PowderSolidSolutionSolution HandlingState->SolutionLiquidHoodIs Fume Hood Available?Powder->HoodGlovesNitrile Gloves (0.11mm)Solution->GlovesRespiratorWear N95/P100 RespiratorHood->RespiratorNoEngControlUse Fume Hood + Sash LowHood->EngControlYesDisposalDisposal: Aqueous Waste ContainerRespirator->DisposalEngControl->DisposalSplashSplash Goggles RequiredGloves->SplashSplash->Disposal

Figure 2: Decision matrix prioritizing respiratory protection for powders and contact isolation for solutions.

Stock Solution Preparation (10 mM)

Rationale: Standardizing stock preparation minimizes weighing errors and dust exposure.[1]

  • Calculation:

    • MW = 654.58 g/mol .[1]

    • Target Volume = 50 mL.

    • Mass Required =

      
      .[1]
      
  • Protocol:

    • Weigh 327 mg of Acid Green 41 inside a chemical fume hood.[1]

    • Transfer to a 50 mL volumetric flask (amber glass preferred to prevent photodegradation).

    • Add ~30 mL deionized water.[1] Vortex or sonicate for 5 minutes until fully dissolved.[1]

    • Fill to the mark with water.[1]

    • Storage: 4°C, dark. Stable for ~6 months.

Waste Management[1]
  • Do not pour down the drain. (See H412).[1]

  • Protocol: Collect in "Aqueous Waste - Non-Halogenated" containers.

  • Spill Cleanup: Dampen powder spills with a wet paper towel to prevent dust generation before wiping.[1]

Regulatory Landscape[1][3][8][9]

  • TSCA (USA): Listed.[1] Permitted for R&D and industrial use.[1]

  • REACH (EU): Pre-registered.[1] Verify specific import tonnage restrictions.

  • California Prop 65: Not specifically listed, but "Anthraquinones" as a class are often monitored.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 78155, Acid Green 41.[1] [Link][1]

  • European Chemicals Agency (ECHA). C.I.[1] Acid Green 41 - Registration Dossier (Generic Anthraquinone Data). [Link][1]

  • World Dye Variety. Acid Green 41 Properties and Applications.[1] [Link]

An In-Depth Technical Guide to C.I. Acid Green 41: Synonyms, Commercial Names, and Applications for the Modern Researcher

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of C.I. Acid Green 41, a synthetic dye with a rich history and diverse applications. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, including its numerous synonyms and commercial trade names, its chemical and physical properties, and its established and potential applications in scientific research.

Introduction: Understanding C.I. Acid Green 41

C.I. Acid Green 41, identified by the Colour Index Constitution Number 62560, is an anthraquinone-based acid dye.[1] Its chemical structure, characterized by a disodium salt of a sulfonated aromatic compound, imparts a distinct green color.[1] This dye is primarily known for its use in the textile industry for dyeing wool, silk, and other protein-based fibers.[1] However, its utility extends to other industrial applications and, more pertinently for this audience, into the realm of scientific research.

A clear understanding of its various identifiers is crucial for researchers to accurately source and document this compound in their studies.

Nomenclature: A Comprehensive Cross-Reference

The varied and often overlapping names for C.I. Acid Green 41 can be a source of confusion. This section provides a detailed cross-reference of its synonyms and commercial names to aid in its unambiguous identification.

Chemical and Index Names
  • Colour Index Name: C.I. Acid Green 41[1]

  • C.I. Constitution Number: 62560[1][2]

  • CAS Number: 4430-16-4[1][2]

  • IUPAC Name: disodium;2-[[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]-5-methylbenzenesulfonate[]

  • Chemical Formula: C₂₈H₂₀N₂Na₂O₁₀S₂[1]

  • Molecular Weight: 654.58 g/mol [1]

Common Synonyms and Commercial Names

The following table summarizes the extensive list of synonyms and commercial trade names under which C.I. Acid Green 41 has been marketed and sold. This list has been compiled from various chemical supplier databases and historical records.

Synonym/Commercial Name Source/Notes
Acid Green 5GLW[1]
Acid Green Anthraquinone 2Zh[2]
Ahcoquinone Brilliant Cyanine Green 5GX[2]
Alizarin ViridinA historical name.[2]
Alizarine Brilliant Green 5G[2]
Alizarine Cyanine Green 5G[2]
Chrome Anthraquinone Green 2Zh[2]
Chrome Green Anthraquinone 2Zh[2]
Fast Green 5GLW[4]
Green 6GA commercial name.[1]
Kayaku Alizarine Cyanine Green 5GA commercial name from a specific manufacturer.[2]
Kayanol Cyanine Green 5GA commercial name from a specific manufacturer.[2]
Orco Milling Green 5GA commercial name from a specific manufacturer.[1]
Suminol Milling Cyanine Green 6G[2]
Telon Fast Green 5GA commercial name from a specific manufacturer.[2]
Telon Green 5G[2]
Toluidine green[2]
Triacid Fast Milling Green 5GLWA commercial name from a specific manufacturer.[1][2]
Vondamol Fast Green 2GL[2]
Weak Acid Brilliant Green 6G[1]

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of C.I. Acid Green 41 is essential for its effective application in experimental settings.

Property Value Reference(s)
Appearance Dark green crystalline powder.[]
Solubility Soluble in acetone, ethanol, and pyridine. Insoluble in benzene, carbon tetrachloride, chloroform, and toluene.[1]
Behavior in Strong Acid Turns green in strong sulfuric acid; dilution turns it to a green light.[1]
Behavior in Alkaline Solution Turns red in an alkaline solution with a reducing agent (insurance powder).[1]
Melting Point 286-290 °C[2]

Applications in Research and Development

While the primary application of C.I. Acid Green 41 has been in the textile and paper industries for dyeing, its properties suggest potential for use in scientific research, particularly in biological and analytical studies.[1]

Established and Potential Research Applications
  • Study of Decolorization Processes: C.I. Acid Green 41 can serve as a model compound for studying the efficacy of various decolorization techniques, such as those employing microbial laccase.[4] This is particularly relevant for environmental science and bioremediation research.

  • Genotoxicity Assessment: This synthetic dye can be used as a test substance in genotoxicity assays to evaluate the potential of chemical compounds to cause DNA damage.[4]

  • Qualitative and Quantitative Analysis: Its distinct color makes it a candidate for use as a tracer or indicator in various analytical methods, including the qualitative screening and quantitative determination of substances in complex matrices like foodstuffs.[4]

  • Biological Staining (Potential): Although not as commonly used as other "green" stains in histology, its nature as an acid dye suggests it could potentially be used as a counterstain for basic cellular components.[5][6] Further research would be needed to establish specific protocols and applications in this area. A counterstain provides a contrasting color to the principal stain, allowing for better visualization of different cellular structures.[6]

Safety and Regulatory Information

For any laboratory use, a clear understanding of the safety and handling requirements for C.I. Acid Green 41 is paramount.

  • Hazard Classification: It is classified as hazardous to the aquatic environment with long-lasting effects.[2]

  • Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

  • Environmental Precautions: Due to its aquatic toxicity, release into the environment should be avoided.[2]

Experimental Workflow: Decolorization Assay

To illustrate a practical research application, the following is a generalized experimental workflow for assessing the decolorization of C.I. Acid Green 41 by a microbial enzyme.

Decolorization_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare C.I. Acid Green 41 solution of known concentration D Incubate dye solution with laccase at optimal conditions (pH, temp) A->D B Culture and harvest microbial source of laccase C Purify and quantify laccase enzyme B->C C->D E Collect aliquots at specific time intervals D->E F Measure absorbance of aliquots using a spectrophotometer E->F G Calculate percentage of decolorization F->G H Analyze data and determine reaction kinetics G->H

Caption: Generalized workflow for a laccase-mediated decolorization assay of C.I. Acid Green 41.

Logical Relationship of Synonyms

The following diagram illustrates the relationship between the primary identifiers and the various synonyms and commercial names for C.I. Acid Green 41.

Synonyms_Relationship cluster_commercial Commercial Names cluster_synonyms Other Synonyms C.I. Acid Green 41 C.I. Acid Green 41 C.I. 62560 C.I. 62560 C.I. Acid Green 41->C.I. 62560 is equivalent to CAS 4430-16-4 CAS 4430-16-4 C.I. Acid Green 41->CAS 4430-16-4 is identified by ChemicalName IUPAC Name C.I. Acid Green 41->ChemicalName is chemically Telon Fast Green 5G Telon Fast Green 5G C.I. Acid Green 41->Telon Fast Green 5G Alizarine Cyanine Green 5G Alizarine Cyanine Green 5G C.I. Acid Green 41->Alizarine Cyanine Green 5G Weak Acid Brilliant Green 6G Weak Acid Brilliant Green 6G C.I. Acid Green 41->Weak Acid Brilliant Green 6G Orco Milling Green 5G Orco Milling Green 5G C.I. Acid Green 41->Orco Milling Green 5G Acid Green 5GLW Acid Green 5GLW C.I. Acid Green 41->Acid Green 5GLW Alizarin Viridin Alizarin Viridin C.I. Acid Green 41->Alizarin Viridin Toluidine green Toluidine green C.I. Acid Green 41->Toluidine green

Sources

Methodological & Application

Application Note: Standardized Protocol for Dyeing Protein Fibers with Alizarin Cyanine Green 5G (C.I. Acid Green 25)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocol for the application of Alizarin Cyanine Green 5G (C.I. Acid Green 25) onto proteinaceous substrates, specifically Wool (Keratin) and Silk (Fibroin). Unlike generic dyeing instructions, this protocol is engineered for reproducibility , levelness , and structural integrity of the fiber, suitable for applications in textile engineering, biomedical scaffolding, and histological analysis.

The method utilizes a controlled acidic exhaust process where pH and temperature ramps are synchronized to manage the strike rate (dye uptake speed), preventing uneven fixation (unlevelness).

Chemical Profile & Safety

Alizarin Cyanine Green 5G is an anthraquinone-based acid dye.[1] Its stability and leveling properties make it a benchmark for green shades in protein fiber research.

ParameterSpecification
Common Name Alizarin Cyanine Green 5G / Acid Green 25
C.I.[2] Number 61570
CAS Number 4403-90-1
Chemical Class Anthraquinone Disulfonic Acid (Sodium Salt)
Ionicity Anionic (-)
Solubility ~40 g/L (Water @ 25°C)

642 nm (in water)

Safety Advisory (GLP Standards):

  • Hazards: Dust inhalation may cause respiratory sensitization. Serious eye irritation (Category 2).[3]

  • PPE: N95/FFP2 respirator, nitrile gloves, and safety goggles are mandatory during powder handling.

  • Disposal: Aqueous waste contains organic sulfonates; dispose of according to local chemical waste regulations (do not pour down sink without neutralization/treatment).

Mechanistic Theory: Ionic Interaction & Kinetics

The dyeing mechanism relies on the protonation of amino groups within the protein fiber. Both wool and silk are amphoteric.

  • Acidification: Lowering the pH below the fiber's isoelectric point (pI ~4.5 for wool) protonates the amino groups (

    
    ).
    
  • Adsorption: The anionic dye molecule (

    
    ) is attracted to the cationic fiber sites (
    
    
    
    ).
  • Competition (Leveling): Sulfate ions (

    
    ) from Glauber's salt compete with dye anions for these positive sites, slowing the initial uptake to ensure even distribution.
    
Diagram 1: Physicochemical Interaction Pathway

DyeingMechanism cluster_bath Dye Bath Competition Acid Acid Donor (H+) Fiber_Neutral Neutral Fiber (Protein-NH2) Acid->Fiber_Neutral Protonation (pH < pI) Fiber_Pos Activated Fiber (Protein-NH3+) Fiber_Neutral->Fiber_Pos Complex Dye-Fiber Complex (Ionic Bond) Fiber_Pos->Complex Thermodynamic Equilibrium Dye_Sol Dye Anion (D-SO3-) Dye_Sol->Fiber_Pos High Affinity (Slow Diffusion) Salt Retarder Anion (SO4--) Salt->Fiber_Pos Low Affinity (Fast Diffusion)

Caption: The mechanism of acid dyeing involves protonation of the fiber followed by competitive adsorption between dye anions and retarding electrolyte anions.

Experimental Protocol

Materials & Reagents[2][4][5][6][7][8][9][10]
  • Substrate: Scoured Wool yarn/fabric or Degummed Silk.

  • Dye: Alizarin Cyanine Green 5G (C.I. Acid Green 25).[1][2][3][4][5][6]

  • Acid Donor: Acetic Acid (30%) or Formic Acid (85%) for higher exhaustion.

  • Electrolyte (Leveling Agent): Glauber’s Salt (Anhydrous Sodium Sulfate,

    
    ).
    
  • Water: Distilled or Deionized (Hard water causes dye precipitation).

The Recipe (Standardized)

Calculations are based on Weight of Fiber (WOF) .

ComponentConcentrationFunction
Dye 1.0% - 3.0% o.w.f.Determines shade depth (Light to Heavy).
Glauber's Salt 10% - 20% o.w.f.Retarder; prevents "tippy" or uneven dyeing.
Acetic Acid (30%) 2.0% - 4.0% o.w.f.Maintains pH 4.5–5.0.
Liquor Ratio (L:R) 1:30 to 1:50Volume of bath relative to fiber weight.
Step-by-Step Workflow

Step 1: Scouring (Pre-treatment)

  • Objective: Remove oils/spinning lubricants that block dye sites.

  • Wash fiber in 1 g/L non-ionic detergent (e.g., Synthrapol) at 50°C for 20 mins. Rinse thoroughly.

Step 2: Bath Preparation

  • Dissolve Glauber’s Salt in warm water (40°C).

  • Add Acetic Acid to adjust pH to approx. 4.5.

  • Dissolve Dye: Paste the dye powder with a small amount of cold water, then add boiling water to dissolve completely. Filter if necessary to remove undissolved particles.

  • Add dye solution to the main bath.

Step 3: Dyeing Cycle (The Critical Ramp)

  • Start: Enter wetted fiber at 40°C. Run for 10 mins (equilibration).

  • Ramp: Raise temperature at 1°C/min (Strict control).

    • Target for Silk: 85°C - 90°C (Do not boil silk; it degrades luster).

    • Target for Wool: 98°C - 100°C (Boil is required for full penetration).

  • Hold: Maintain target temperature for 45–60 minutes.

  • Exhaust Check: Add 0.5% Formic Acid (if available) in the last 15 mins if the bath is not exhausted (still colored).

Step 4: Cool Down & Wash [6]

  • Cool: Cool slowly to 60°C (Shock cooling causes wool felting).

  • Rinse: Warm rinse

    
     Cold rinse.
    
Diagram 2: Temperature & Process Workflow

DyeWorkflow cluster_target Target Temp Setup Bath Setup 40°C | pH 4.5 | Salt Added Enter Enter Fiber (Soak 10 mins) Setup->Enter Ramp Temp Ramp Rate: 1°C/min Enter->Ramp Wool Wool: 100°C Ramp->Wool Silk Silk: 85-90°C Ramp->Silk Hold Fixation Phase 45-60 Minutes Wool->Hold Silk->Hold Cool Cool Down < 60°C (Slowly) Hold->Cool Rinse Rinse & Dry Cool->Rinse

Caption: Operational workflow distinguishing the thermal limits for Wool vs. Silk to preserve material properties.

Troubleshooting & Quality Control

Common Failure Modes
IssueProbable CauseCorrective Action
Uneven Color (Unlevel) Temperature rose too fast.Reduce ramp rate to 0.5°C/min in the critical zone (60-80°C).
Uneven Color (Unlevel) Insufficient electrolyte.Increase Glauber's Salt to 20% o.w.f.
Low Color Yield pH too high (> 5.5).Add Formic Acid to drop pH to 3.5–4.0 at the end of the cycle.
Fiber Damage (Silk) Temperature > 95°C or pH < 3.Strictly cap silk dyeing at 90°C; avoid strong mineral acids.
Felting (Wool) Thermal shock or excessive agitation.Cool bath naturally before rinsing; use gentle agitation.
Validation: The "Drop Test"

To verify dye exhaustion without spectrophotometry:

  • Take a 5mL aliquot of the dye bath onto filter paper.

  • The ring should be clear or very faint green.

  • If the ring is dark green, exhaustion is incomplete. Add acid or extend time.[5][6]

References

  • PubChem. (n.d.).[2] Acid Green 25 (Compound Summary). National Library of Medicine. Retrieved from [Link][2]

  • Textile Learner. (2021). Dyeing Mechanism, Parameters & Fastness Properties of Acid Dyes. Retrieved from [Link]

  • ResearchGate. (2013). Adsorption kinetics and mechanism of acid dye onto protein fibers. Retrieved from [Link]

  • Carl Roth. (2021). Safety Data Sheet: Alizarine cyanine green. Retrieved from [Link]

Sources

Application Note: Electrochemical Sensor Fabrication for Acid Green 41 Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers requiring a high-sensitivity protocol for the quantification of Acid Green 41 (AG41) .

While direct literature on AG41 electrochemical sensing is sparse compared to its analogs (e.g., Acid Green 25), this protocol synthesizes established electrochemical behaviors of anthraquinone dyes with advanced surface modification techniques.[][2][3] The method utilizes a Multi-Walled Carbon Nanotube (MWCNT) architecture to exploit the


 stacking interactions inherent to the anthraquinone core of AG41.

Strategic Rationale & Analyte Profile

Acid Green 41 (C.I. 62560) is a disodium salt of a bis(toluidino)-substituted anthraquinone disulfonic acid.[][2][3] Its rigid, planar anthraquinone backbone makes it an ideal candidate for voltammetric detection, yet its sulfonate groups impart high water solubility, requiring a sensor interface that balances hydrophobic adsorption with hydrophilic stability.[][2][3]

Why Electrochemical Detection?

Traditional spectrophotometry suffers from interference in complex matrices (e.g., biological fluids or wastewater).[][3] Electrochemical methods offer:

  • Kinetic Selectivity: Differentiating AG41 based on its specific redox potential (

    
    ).[][2][3]
    
  • Trace Sensitivity: Enhanced by pre-concentration at the electrode surface via nanomaterial modifiers.

  • Turbidity Tolerance: Unaffected by sample color or suspended solids.[][2][3]

The Sensor Architecture: MWCNT/GCE

We utilize a Glassy Carbon Electrode (GCE) modified with Carboxylated Multi-Walled Carbon Nanotubes (MWCNT-COOH) .[][2][3]

  • Mechanism: The

    
     hybridized carbon lattice of MWCNTs facilitates strong 
    
    
    
    stacking with the aromatic anthraquinone rings of AG41.
  • Function: The -COOH groups improve dispersibility in aqueous buffers and provide weak electrostatic interactions with the amine bridges in AG41, enhancing accumulation.

Fabrication Workflow Visualization

The following diagram outlines the critical path for sensor construction, emphasizing the "Self-Validating" checkpoints.

SensorFabrication Start Bare GCE Preparation Polish Mechanical Polishing (0.05 µm Alumina) Start->Polish Sonicate Ultrasonic Cleaning (Ethanol/Water 1:1) Polish->Sonicate Check1 Validation: Ferricyanide CV (ΔEp < 80 mV?) Sonicate->Check1 Check1->Polish No (Re-clean) Dispersion Modifier Preparation (MWCNT-COOH in DMF/Water) Check1->Dispersion Yes DropCast Drop-Casting (5 µL aliquot) Dispersion->DropCast Drying Solvent Evaporation (IR Lamp / Air Dry) DropCast->Drying Activation Electrochemical Activation (Cyclic Voltammetry in PBS) Drying->Activation Final Ready Sensor: MWCNT/GCE Activation->Final

Figure 1: Step-by-step fabrication workflow with an integrated electrochemical validation loop using Ferricyanide.

Detailed Experimental Protocol

A. Materials & Reagents[1][3][4][5][6][7][8]
  • Analyte: Acid Green 41 (CAS 4430-16-4).[][2][3][4][5][6][7]

  • Modifier: MWCNT-COOH (OD: 10-20 nm, Length: 10-30 µm, >95% purity).[][2][3]

  • Solvent: Dimethylformamide (DMF) or ultrapure water (depending on MWCNT hydrophobicity).[][3]

  • Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH range 3.0–9.0.[][3]

  • Probe: Potassium Ferricyanide (

    
    ) for surface validation.
    
B. Surface Preparation (The Foundation)
  • Polishing: Polish the GCE (3 mm diameter) with 0.05 µm alumina slurry on a microcloth pad in a "figure-8" motion for 2 minutes.

  • Cleaning: Rinse with DI water, then sonicate in 1:1 Ethanol/Water for 3 minutes to remove alumina residues.

  • Validation (Critical Step): Run a Cyclic Voltammetry (CV) scan in 5 mM

    
     / 0.1 M KCl.[][3]
    
    • Pass Criteria: Peak-to-peak separation (

      
      ) should be 
      
      
      
      60–80 mV.[][2][3] If
      
      
      mV, the surface is fouled; repeat polishing.
C. Modifier Deposition[1][2][3][12]
  • Suspension: Disperse 1.0 mg of MWCNT-COOH in 1.0 mL of solvent (50% DMF/Water recommended for stability).

  • Sonication: Sonicate for 30 minutes until a homogeneous black ink is formed. Note: Avoid overheating which can degrade the nanotubes.

  • Casting: Drop-cast 5.0 µL of the suspension onto the center of the GCE.

  • Drying: Allow to dry at room temperature under a dust cover (approx. 2 hours) or under an IR lamp (10 mins).

D. Electrochemical Activation
  • Immerse the modified electrode in 0.1 M PBS (pH 7.0).

  • Cycle the potential between -0.8 V and +0.8 V at 100 mV/s for 20 cycles.

    • Purpose: This stabilizes the modifier layer and removes loosely bound nanotubes.

Analytical Methodology: Square Wave Voltammetry (SWV)[1][3][13][14]

SWV is chosen over Cyclic Voltammetry for quantification due to its ability to discriminate against capacitive charging current, significantly lowering the Limit of Detection (LOD).

Mechanism of Signal Generation

AG41 undergoes a 2-electron, 2-proton reduction at the 9,10-anthraquinone moiety.[][2][3]


[][2][3]
Signal Pathway Diagram[1][2][3]

Mechanism Bulk AG41 (Bulk Solution) Adsorb Adsorption on MWCNT (π-π Stacking) Bulk->Adsorb Diffusion Redox Electron Transfer (2e-/2H+) Adsorb->Redox Applied Potential Signal Current Response (Cathodic Peak) Redox->Signal Measurement

Figure 2: Electrochemical signal transduction pathway for AG41 reduction at the MWCNT interface.[][2][3]

Measurement Parameters
ParameterSettingRationale
Technique Square Wave Voltammetry (SWV)High sensitivity, background suppression.[][2][3]
Deposition Potential +0.2 VInitial state stabilization.[][3]
Deposition Time 60 sAllows pre-concentration via adsorption.[][2][3]
Frequency 25 HzBalances signal intensity and peak resolution.[2][3]
Amplitude 25 mVStandard optimization for reversible systems.[][3]
Step Potential 5 mVDefines data point density.[][2][3]
Scan Range -0.2 V to -0.8 VCovers the reduction peak of anthraquinone.[][2][3]
Calibration & Validation
  • Stock Solution: Prepare

    
     M AG41 in water.[][2][3]
    
  • Calibration Curve: Add aliquots to the electrochemical cell (PBS pH 7.0) to achieve concentrations from 0.1 µM to 10 µM.[][2][3]

  • Peak Analysis: Measure the cathodic peak current (

    
    ) at approx. -0.55 V (pH dependent).[][2][3]
    
  • LOD Calculation:

    
    .[][2][3]
    

Troubleshooting & Optimization

  • pH Effect: The peak potential (

    
    ) will shift negatively with increasing pH (
    
    
    
    ), confirming proton participation.[] pH 7.0 is usually optimal for physiological relevance, but pH 3.0 often yields higher currents for anthraquinones due to faster protonation kinetics.[][2][3]
  • Fouling: If signal decays after repeated scans, the AG41 reduction product may be adsorbing strongly.

    • Solution: Apply a brief anodic pulse (+0.6 V for 10s) between measurements to oxidize and descript the species.

References

  • Chemical Identity: Acid Green 41 (C.I. 62560).[][2][3][4] National Center for Biotechnology Information.[][3] PubChem Compound Summary for CID 78155.[][2][3] [Link][][3]

  • Anthraquinone Electrochemistry: Batchelor-McAuley, C., et al. "Voltammetry of Anthraquinones in Aqueous Media."[][2][3] Journal of Physical Chemistry C, 2011.[3] (Mechanistic basis for 2e-/2H+ reduction).

  • MWCNT Sensor Fabrication: Zhao, Q., et al. "Modification of Carbon Electrodes with Carbon Nanotubes for Electrochemical Sensors."[][2][3] Electroanalysis, 2002.[][3] (Protocol for GCE modification).

  • Related Dye Sensing: Ensafi, A. A., et al. "Electrochemical determination of Acid Green 25 using multiwall carbon nanotubes."[][2][3] Colloids and Surfaces B: Biointerfaces, 2013.[3] (Analogous methodology for anthraquinone dyes).

Sources

Acid Green 41 biological staining procedures for histology

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Acid Green 41 (C.I. 62560) Biological Staining Procedures for Histology

Introduction: The Anthraquinone Advantage

Acid Green 41 (C.I. 62560; CAS: 4430-16-4), often chemically identified as an anthraquinone derivative, represents a high-stability alternative to traditional triarylmethane dyes (such as Light Green SF or Fast Green FCF) in histological applications. While less ubiquitous than its analog Acid Green 25 (Alizarin Cyanine Green F), Acid Green 41 offers distinct advantages in photostability and chemical resistance due to its fused ring structure.

In histology, Acid Green 41 functions primarily as an acidic cytoplasmic and connective tissue stain . Its mechanism relies on the electrostatic interaction between its anionic sulfonate groups (


) and the protonated amino groups (

) of tissue proteins (lysine, arginine, histidine) under acidic conditions.

Key Applications:

  • Connective Tissue Visualization: Staining collagen fibers in trichrome-style procedures.[1]

  • General Counterstaining: Providing contrast to nuclear stains (e.g., Hematoxylin, Safranin O).

  • Protein Matrix Analysis: Detection of protein aggregates in non-mineralized tissue sections.

Scientific Mechanism & Chemical Basis

The staining efficacy of Acid Green 41 is dictated by the pH of the staining environment.

  • Acidic pH (2.0 - 3.0): Tissue proteins become protonated, acquiring a net positive charge. Acid Green 41, maintaining its negative charge via sulfonate groups, binds avidly to these basic residues.

  • Differentiation: The dye is relatively large (MW ~654.58 g/mol ). In trichrome protocols, it can be differentiated from denser cellular compartments (like muscle) using phosphotungstic or phosphomolybdic acid, which displace the dye from cytoplasm but allow it to remain trapped in the loose, porous network of collagen fibers.

Diagram 1: Acid Green 41 Binding Mechanism

StainingMechanism AcidEnvironment Acidic Buffer (pH 2.0 - 3.0) Protein Tissue Protein (Collagen/Cytoplasm) AcidEnvironment->Protein Induces Protonation Protonation of Amino Groups (-NH3+) Protein->Protonation Binding Electrostatic Complex Formation Protonation->Binding Attracts Dye Acid Green 41 (Anionic -SO3-) Dye->Binding Binds Visualization Green Stained Tissue Matrix Binding->Visualization

Caption: Electrostatic binding pathway of Acid Green 41 to protonated tissue proteins under acidic conditions.

Experimental Protocols

A. Preparation of Solutions
Solution ComponentConcentrationPreparation InstructionsStorage
Acid Green 41 Stock 1.0% (w/v)Dissolve 1.0 g Acid Green 41 in 100 mL Distilled Water. Heat gently (50°C) if needed.Room Temp (2 years)
Working Stain Solution 0.2% in Acetic AcidMix 20 mL Stock + 80 mL 1% Acetic Acid. Filter before use.Room Temp (1 month)
Differentiator 1% Acetic Acid1 mL Glacial Acetic Acid in 99 mL Distilled Water.Room Temp
Nuclear Stain HematoxylinUse standard Gill’s or Mayer’s Hematoxylin.Per Manufacturer
B. Protocol 1: General Protein Counterstain (H&AG Staining)

Purpose: To visualize cytoplasm and connective tissue in contrast to blue nuclei.

  • Deparaffinize: Xylene (3 changes, 3 min each).

  • Rehydrate: 100% EtOH (2x 2 min)

    
     95% EtOH (2 min) 
    
    
    
    70% EtOH (2 min)
    
    
    Distilled Water.
  • Nuclear Stain: Stain with Mayer’s Hematoxylin for 5–10 minutes.

  • Blueing: Rinse in running tap water (5 min) or Scott’s Tap Water Substitute (1 min).

  • Stain: Immerse in Acid Green 41 Working Solution for 2–5 minutes.

    • Note: Time depends on tissue density. Collagen-rich tissues stain faster.

  • Rinse: Quickly rinse in 1% Acetic Acid (10–30 seconds) to remove excess dye and differentiate.

  • Dehydrate: 95% EtOH (rapid dips)

    
     100% EtOH (3 changes).
    
    • Critical: Do not linger in lower alcohols; Acid Green 41 can leach out.

  • Clear & Mount: Xylene (3 changes) and mount with resinous medium.

C. Protocol 2: Modified Trichrome (Collagen Specific)

Purpose: To differentiate muscle (red) from collagen (green) using Acid Green 41 as the fiber stain.

  • Stain Nuclei: Weigert’s Iron Hematoxylin (10 min). Wash.

  • Cytoplasmic Stain: Biebrich Scarlet-Acid Fuchsin (2–5 min). Rinse.[2]

  • Differentiation/Mordant: Phosphomolybdic/Phosphotungstic Acid (1:1 solution) for 10–15 minutes.

    • Mechanism:[3] Displaces red dye from collagen, leaving it clear for the green dye.

  • Fiber Stain: Acid Green 41 Working Solution for 5 minutes.

  • Differentiation: 1% Acetic Acid (2 min).

  • Dehydrate, Clear, Mount.

Diagram 2: Modified Trichrome Workflow

TrichromeWorkflow Start Rehydrated Section NucStain 1. Nuclear Stain (Iron Hematoxylin) Start->NucStain CytoStain 2. Cytoplasmic Stain (Biebrich Scarlet) NucStain->CytoStain Diff 3. Differentiation (Phosphomolybdic Acid) CytoStain->Diff Clears Collagen CollagenStain 4. Collagen Stain (Acid Green 41) Diff->CollagenStain Stains Collagen Final Dehydrate & Mount CollagenStain->Final

Caption: Step-by-step workflow for Modified Trichrome staining using Acid Green 41.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Weak Green Staining pH too high (>4.0)Ensure working solution is made in 1% Acetic Acid.
Overstained Cytoplasm Insufficient differentiationIncrease time in 1% Acetic Acid or Alcohol rinse.
Dye Leaching Prolonged dehydrationMove rapidly through 95% Ethanol; go straight to 100%.
Precipitate on Slide Old/Unfiltered solutionFilter Acid Green 41 solution before every use.

Safety & Handling (MSDS Summary)

  • Hazards: Acid Green 41 is generally low toxicity but can cause eye/skin irritation (H319/H315).

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Disposal: Collect solvent waste (Xylene/Ethanol) in organic waste containers. Aqueous dye solutions should be treated according to local effluent regulations.

References

  • Biological Stain Commission. (2023). Certification and properties of Anthraquinone dyes.

  • Llewellyn, B. D. (2020). Differential Staining with Acid Dyes. StainsFile.

  • PubChem. (2023). Acid Green 41 - Compound Summary (CID 78155). National Library of Medicine.

  • Kiernan, J. A. (2015). Histological and Histochemical Methods: Theory and Practice. 5th Ed. Scion Publishing.
  • Sigma-Aldrich. (2023). Safety Data Sheet: Acid Green 41.

Sources

Adsorption Isotherm Models for Acid Green 41 Removal

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Acid Green 41 (AG41), also known as Alizarin Cyanine Green 5G (C.I. 62560), is a synthetic anthraquinone dye widely used in textile, cosmetic, and pharmaceutical formulations. Its complex aromatic structure and high solubility make it a persistent environmental pollutant. This guide provides a rigorous protocol for evaluating AG41 removal via adsorption, focusing on the generation and interpretation of isotherm models. Unlike standard protocols, this guide emphasizes the mechanistic causality behind experimental choices, ensuring data integrity for high-impact publication or industrial scaling.

Chemical Identity & Properties

Understanding the adsorbate is the first step in designing a valid isotherm study.

PropertyDetailRelevance to Adsorption
Common Name Acid Green 41 / Alizarin Cyanine Green 5GCommercial identification
Structure Anthraquinone disodium sulfonatePlanar structure allows

stacking; Sulfonate groups (

) confer anionic charge.
Molecular Weight ~622.6 g/mol Large molecule; pore size exclusion effects may occur in microporous adsorbents.

(Visible)
642 nm (Primary), 608 nm (Secondary)Critical for spectrophotometric quantification.
Ionic Nature Anionic (Negative charge in solution)Highly sensitive to solution pH and surface charge (Zeta potential).

Experimental Protocol: Batch Equilibrium Study

This protocol is designed to generate high-quality equilibrium data (


 vs. 

) suitable for non-linear regression analysis.
Materials & Reagents[1]
  • Adsorbate: Acid Green 41 (Purity >90% recommended).

  • Adsorbent: Activated Carbon, Biochar, Mesoporous Silica, or polymeric resin (dried at 105°C for 24h).

  • Background Electrolyte: 0.01 M NaCl (to maintain constant ionic strength, optional but recommended).

  • pH Adjusters: 0.1 M HCl and 0.1 M NaOH.

Workflow Diagram

The following diagram outlines the critical path for the batch adsorption experiment, highlighting quality control checkpoints.

AdsorptionWorkflow cluster_QC Quality Control Start Start: Stock Solution Prep (1000 mg/L AG41) Dilution Dilution Series (10 - 200 mg/L) Start->Dilution pH_Adj pH Adjustment (Critical: pH 2.0 - 6.0) Dilution->pH_Adj Check pH stability Dosing Add Adsorbent (Fixed Mass, e.g., 0.05 g) pH_Adj->Dosing Equilibrium Agitation to Equilibrium (Orbit Shaker, 150 rpm, 25°C) Dosing->Equilibrium Time: 24h (Validation required) Separation Phase Separation (Centrifuge: 5000 rpm, 10 min) Equilibrium->Separation Analysis UV-Vis Analysis (Absorbance @ 642 nm) Separation->Analysis Filter supernatant (0.45 µm) Calc Calculate q_e (Mass Balance) Analysis->Calc Blank Adsorbent-Free Blank Blank->Analysis Correction

Figure 1: Step-by-step workflow for generating adsorption isotherm data with integrated quality control.

Detailed Procedure
  • Stock Preparation: Dissolve 1.00 g of AG41 in 1 L of deionized water. Note: AG41 is hydrolytically stable, but protect from intense light to prevent photodegradation.

  • Calibration Curve: Prepare standards (1–50 mg/L). Measure Absorbance at 642 nm .[1] Ensure

    
    .
    
  • Batch Setup:

    • In 100 mL Erlenmeyer flasks, add 50 mL of dye solution with varying initial concentrations (

      
      : 20, 40, 60, 80, 100, 150, 200 mg/L).
      
    • pH Control: Adjust pH to 2.0–3.0 .

      • Mechanism:[2][3][4] At acidic pH, functional groups on the adsorbent (e.g., hydroxyl, amine) become protonated (

        
        , 
        
        
        
        ). This creates a strong electrostatic attraction for the anionic sulfonate groups (
        
        
        ) of AG41.
    • Adsorbent Addition: Add a fixed mass (

      
      ), typically 0.05–0.10 g.
      
  • Equilibrium: Agitate at 150 rpm at constant temperature (25°C) for 24 hours (or until kinetic equilibrium is confirmed).

  • Separation: Centrifuge at 5000 rpm for 10 min. Avoid cellulose filter paper if possible, as it may adsorb the dye; use PVDF or nylon syringe filters if filtration is necessary.

  • Quantification: Measure residual concentration (

    
    ).
    

Calculation of Adsorption Capacity (


): 


Where:
  • 
     = Amount adsorbed (mg/g)
    
  • 
     = Initial and equilibrium concentrations (mg/L)
    
  • 
     = Volume of solution (L)
    
  • 
     = Mass of adsorbent (g)
    

Modeling & Data Analysis

Do not rely solely on the coefficient of determination (


) from linearized plots. Non-linear regression  is the gold standard for minimizing error distribution.
Langmuir Isotherm

Assumption: Monolayer adsorption on a homogeneous surface with no lateral interaction between adsorbed molecules.

Non-Linear Equation:



Key Parameters:

  • 
     (mg/g): Maximum monolayer adsorption capacity.
    
  • 
     (L/mg): Langmuir constant related to affinity/energy of binding.
    

Validation (The Separation Factor,


): 


  • 
    : Unfavorable
    
  • 
    : Favorable  (Target range for AG41 removal)
    
  • 
    : Irreversible
    
Freundlich Isotherm

Assumption: Multilayer adsorption on heterogeneous surfaces with non-uniform energy distribution.

Non-Linear Equation:



Key Parameters:

  • 
    : Freundlich constant (capacity indicator).
    
  • 
    : Heterogeneity factor.
    
    • 
      : Normal adsorption (favorable).
      
    • 
      : Cooperative adsorption.
      
Model Selection Logic

Use the following logic tree to interpret your data and select the correct mechanism.

ModelSelection Data Experimental Data (q_e vs C_e) Fit Fit Non-Linear Models (Langmuir & Freundlich) Data->Fit Compare Compare AIC / R^2 / Chi-Square Fit->Compare L_Best Langmuir Fits Best Compare->L_Best Lower Error F_Best Freundlich Fits Best Compare->F_Best Lower Error L_Interp Mechanism: Monolayer Coverage Homogeneous Sites (e.g., Ion Exchange) L_Best->L_Interp F_Interp Mechanism: Multilayer / Heterogeneous Complex Surface (e.g., Physisorption on Biochar) F_Best->F_Interp

Figure 2: Decision tree for interpreting isotherm modeling results.

Application Note: Optimizing Removal Efficiency

Based on recent literature regarding anthraquinone dyes:

  • pH Sensitivity: AG41 removal is highest at pH 2.0 . As pH increases (> pH 6), the adsorbent surface often becomes negatively charged (deprotonated), repelling the anionic dye molecules.

  • Temperature Effect: If

    
     increases with temperature, the process is endothermic  (chemisorption driven). If it decreases, it is exothermic  (physisorption).
    
  • Adsorbent Choice: Mesoporous materials (pore size 2–50 nm) are ideal for AG41. Microporous carbons (<2 nm) may show steric hindrance due to the bulky anthraquinone structure.

References

  • PubChem. (n.d.).[5] Acid Green 41 - Compound Summary. National Center for Biotechnology Information. [Link][5]

  • Koch Color. (n.d.). Alizarin Cyanine Green 2346 Technical Data Sheet. [Link]

  • Foo, K. Y., & Hameed, B. H. (2010). Insights into the modeling of adsorption isotherm systems. Chemical Engineering Journal. [Link]

  • Tran, H. N., et al. (2017). Mistakes and inconsistencies regarding adsorption of contaminants from water. Water Research. [Link]

Sources

Application Note: Spectroscopic Characterization of Acid Green 41 Binding to Bovine Serum Albumin (BSA)

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers investigating the binding mechanism of Acid Green 41 (C.I. 62560) with Bovine Serum Albumin (BSA) .

As specific literature detailing the Acid Green 41–BSA interaction is sparse compared to its structural homolog Acid Green 25, this guide synthesizes established protocols for anionic anthraquinone dyes, providing a rigorous, self-validating experimental framework.

Introduction & Scientific Rationale

Acid Green 41 (AG41) is a synthetic anionic anthraquinone dye characterized by a rigid planar structure and two sulfonate groups. Bovine Serum Albumin (BSA) , the most abundant carrier protein in blood plasma, serves as a model for studying drug/ligand transport.[1]

Understanding the AG41-BSA interaction is critical for:

  • Toxicology: Assessing how the dye is transported and distributed in the circulatory system.

  • Dye Removal: Evaluating BSA-based biomass for wastewater treatment.

  • Supramolecular Chemistry: Proving the binding capability of the anthraquinone scaffold (Site I vs. Site II).

Mechanistic Hypothesis

Based on structural homologs (e.g., Acid Green 25, Alizarin Red), AG41 is hypothesized to bind BSA via static quenching , forming a non-fluorescent ground-state complex. The interaction is likely driven by hydrogen bonding (facilitated by the 5,8-dihydroxy groups unique to AG41) and electrostatic forces (sulfonate groups interacting with cationic residues like Arg/Lys).

Experimental Workflow (Visualized)

The following diagram outlines the logical flow of the characterization process, ensuring data integrity through inner-filter effect corrections and thermodynamic validation.

ExperimentalWorkflow cluster_Spectroscopy Spectroscopic Acquisition cluster_Analysis Data Analysis Start Start: Reagent Preparation Stock Stock Solutions: AG41 (1.0 mM) & BSA (10 µM) in PBS (pH 7.4) Start->Stock UV UV-Vis Absorption (200-800 nm) Check for Ground State Complex Stock->UV Fluoro Fluorescence Titration Ex: 280nm / 295nm Em: 300-500nm Stock->Fluoro IFE Inner Filter Effect (IFE) Correction Calculation UV->IFE Abs data for correction Fluoro->IFE Raw F data SV Stern-Volmer Plot (F0/F vs [Q]) Determine Ksv & Kq IFE->SV Corrected F Binding Double-Log Plot Determine Ka & n SV->Binding Thermo Van't Hoff Plot (ln Ka vs 1/T) Determine ΔH, ΔS, ΔG Binding->Thermo Repeat at 298, 308, 318 K End Final Output: Binding Mechanism & Site Thermo->End

Figure 1: Step-by-step experimental workflow for characterizing the AG41-BSA interaction.

Materials & Reagent Preparation

Reagents
  • Acid Green 41 (C.I. 62560): High purity (>95%). Note: Ensure distinction from Acid Green 25 (C.I. 61570).

  • Bovine Serum Albumin (BSA): Fatty-acid free (lyophilized powder, >98%).

  • Buffer: Phosphate Buffered Saline (PBS), 0.1 M, pH 7.4.

  • Site Markers (Optional): Warfarin (Site I), Ibuprofen (Site II).

Preparation Protocol
  • BSA Stock (10 µM): Dissolve BSA in PBS. Gently swirl (do not vortex) to prevent denaturation. Concentration must be verified using

    
    .
    
  • AG41 Stock (1.0 mM): Dissolve AG41 in Milli-Q water or PBS. Use fresh stock to avoid aggregation.

  • Working Solutions: Maintain BSA concentration constant (e.g., 2.0 µM) while varying AG41 concentration (0 to 20 µM).

Detailed Experimental Protocols

Experiment A: UV-Vis Absorption Spectroscopy

Purpose: To distinguish between static (complex formation) and dynamic (collisional) quenching.

  • Blank: PBS buffer.[1]

  • Reference: 2.0 µM BSA solution.

  • Sample: Titrate AG41 (0–15 µM) into the BSA solution.

  • Scan: 200 nm to 800 nm.

  • Observation: Look for a red-shift (bathochromic shift) in the BSA absorption peak (~278 nm) or the formation of an isosbestic point. A shift indicates ground-state complex formation (Static Quenching).

Experiment B: Fluorescence Quenching Titration

Purpose: To quantify binding affinity (


) and quenching constant (

).
  • Settings:

    • ** Excitation:** 280 nm (excites Trp + Tyr) and 295 nm (selectively excites Trp-134/Trp-212).

    • Emission Range: 300 nm – 500 nm.

    • Slit Widths: 5 nm / 5 nm.

    • Temperature: Perform at 298 K, 308 K, and 318 K (controlled via Peltier).

  • Titration:

    • Add 3.0 mL of BSA (2.0 µM) to a quartz cuvette.

    • Add AG41 in 2 µL increments (final conc: 0–20 µM).

    • Mix for 2 minutes before each measurement.

  • Correction (Crucial): AG41 is a dye and may absorb at 280 nm (excitation) or 340 nm (emission). Apply the Inner Filter Effect (IFE) correction:

    
    
    Where 
    
    
    
    and
    
    
    are the absorbances of the dye at the excitation and emission wavelengths, respectively.

Data Analysis & Calculations

Stern-Volmer Analysis (Quenching Mechanism)

Determine if quenching is dynamic or static using the Stern-Volmer equation:



  • 
    : Fluorescence intensity without and with AG41.
    
  • 
    : Stern-Volmer quenching constant.
    
  • 
    : Bimolecular quenching rate constant.
    
  • 
    : Average lifetime of fluorophore (
    
    
    
    s for BSA).

Interpretation:

  • If

    
     (the diffusion limit), the mechanism is Static Quenching  (complex formation).
    
Binding Constant & Number of Sites

For static quenching, use the Double-Log (modified Stern-Volmer) equation:



  • Intercept:

    
     (Binding Constant).
    
  • Slope:

    
     (Number of binding sites, typically 
    
    
    
    ).
Thermodynamic Parameters

Calculate


 and 

using the Van't Hoff equation by plotting

vs.

:


Force Identification Table: |


 | 

| Dominant Interaction Force | | :--- | :--- | :--- | | Negative (-) | Negative (-) | Van der Waals & Hydrogen Bonding | | Negative (-) | Positive (+) | Electrostatic Interactions | | Positive (+) | Positive (+) | Hydrophobic Forces |

Note: Anthraquinone dyes often exhibit


 and 

due to hydrogen bonding with their hydroxyl groups.

Interaction Mechanism Diagram

The following diagram illustrates the molecular logic of the AG41-BSA interaction based on theoretical predictions for anthraquinones.

InteractionMechanism BSA BSA (Trp-134 / Trp-212) Interaction Binding Event BSA->Interaction AG41 Acid Green 41 (Quencher) AG41->Interaction Complex BSA-AG41 Ground State Complex Result Fluorescence Quenching Complex->Result Non-radiative Energy Transfer Interaction->Complex Static Quenching H_Bond H-Bonds (5,8-OH groups) H_Bond->Interaction Elec Electrostatic (Sulfonate - Arg/Lys) Elec->Interaction

Figure 2: Proposed mechanistic pathway for Acid Green 41 binding to BSA.[2]

Expected Results & Validation Criteria

To ensure your experimental data is valid, compare your results against these standard ranges for Anthraquinone-BSA interactions:

ParameterExpected RangeInterpretation


Moderate to strong quenching.


Indicates Static Quenching (Exceeds diffusion limit).


One primary binding site (likely Site II).
Binding Distance (

)

High probability of non-radiative energy transfer (FRET).

References

  • General Protocol for Dye-BSA Interactions

    • Defining the static quenching mechanism and thermodynamic calcul
    • Source:

  • Anthraquinone Dye Properties (Acid Green 25/41)

    • Structural data and classification of Acid Green 41 (C.I. 62560).[3]

    • Source:

  • BSA Binding Sites (Sudlow's Sites)

    • Reference for Site I (Warfarin) and Site II (Ibuprofen) displacement protocols.
    • Source:

  • Inner Filter Effect Correction

    • Standard method for correcting fluorescence data in the presence of absorbing ligands.
    • Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Acid Green 41 Interference Management

[1][2]

Executive Summary & Diagnostic Logic

The Problem: Acid Green 41 (also known as Alizarin Cyanine Green F or Acid Green 25 in related contexts) is an anionic anthraquinone dye.[1] Its interference in protein quantification is twofold:

  • Spectral Masquerade: The dye exhibits strong absorbance peaks in the 600–640 nm region. This directly overlaps with the readout wavelengths of common colorimetric assays (Bradford at 595 nm, BCA at 562 nm), causing significant false-positive signals.[2][1]

  • Chemical Mimicry: As an anionic sulfonate dye, Acid Green 41 interacts electrostatically with cationic protein residues (Arginine, Lysine), behaving similarly to Coomassie Blue.[2][1] This "pre-staining" of the protein can block assay dye binding or alter the protein's solubility profile.

The Solution: Simple dialysis is often ineffective due to the high affinity of the dye for the protein. The gold standard for removal is TCA/Acetone Precipitation , which denatures the protein to release the dye and separates them based on solvent solubility.

Diagnostic Decision Tree

Before proceeding, confirm the interference using this logic flow.

AG41_DiagnosticStartSuspected Acid Green 41InterferenceScanRun Spectral Scan(400nm - 700nm) ofSample Buffer ONLYStart->ScanCheckPeakPeak detected at560nm - 640nm?Scan->CheckPeakNoPeakInterference UnlikelyProceed with Standard AssayCheckPeak->NoPeakNoYesPeakInterference ConfirmedCheckPeak->YesPeakYesDecisionSelect Removal StrategyYesPeak->DecisionTCAMethod A:TCA/Acetone Precipitation(High Protein Conc >50ug/mL)Decision->TCAHigh Yield RequiredUltraMethod B:Ultrafiltration/Diafiltration(Low Protein Conc <50ug/mL)Decision->UltraDilute Samples

Figure 1: Diagnostic logic for identifying and selecting the removal strategy for Acid Green 41.

Primary Protocol: TCA/Acetone Precipitation (The "Clean Slate" Method)

Application: Recommended for most samples.[1] Mechanism: Trichloroacetic acid (TCA) disrupts the protein's hydrogen bonding and electrostatic interactions, causing it to unfold and precipitate.[1] The Acid Green 41 dye, being a small organic molecule (~622 Da), remains soluble in the acetone wash and is discarded with the supernatant.

Reagents Required[1][4][5][6][7]
  • TCA Stock: 100% (w/v) Trichloroacetic acid (dissolve 500g TCA in 350mL dH2O).

  • Wash Solvent: Cold Acetone (-20°C).[2][1][3][4]

  • Resolubilization Buffer: 5% SDS or 8M Urea in PBS (pH 7.4).[1][3][4]

Step-by-Step Workflow
StepActionTechnical Rationale
1 Prepare Sample Dilute protein sample to approx. 100–1000 µg/mL if possible.[2][1][3][4]Precipitation efficiency drops significantly below 50 µg/mL.
2 Precipitate Add 1 volume of 100% TCA to 4 volumes of protein sample. (Final TCA conc: ~20%).[1][3][4]High acidity protonates the protein, neutralizing charge repulsion and forcing aggregation, releasing the anionic dye.
3 Incubate Incubate at 4°C for 10 minutes.[2][1]Allows time for complete protein aggregation.[2][1] Do not freeze (can trap dye).[1][3][4]
4 Pellet Centrifuge at 14,000 x g for 5 minutes.Forms a tight pellet.[2][1] The supernatant should be green (containing the dye).
5 Wash 1 Remove supernatant.[2][1][5] Add 200 µL cold acetone. Vortex to break pellet.[1]Acetone solubilizes the residual organic dye and removes TCA traces (which effectively interferes with BCA).
6 Wash 2 Centrifuge (14k x g, 5 min), remove supernatant. Repeat acetone wash.[1][3][4]Critical Step: A second wash ensures complete removal of Acid Green 41 trapped in the pellet matrix.
7 Dry & Resuspend Air dry pellet (2-3 min).[2][1][3][4] Dissolve in Resolubilization Buffer.[1]Do not over-dry (pellet becomes insoluble).[2][1][3][4] SDS/Urea ensures the denatured protein dissolves fully for the assay.

Secondary Protocol: Ultrafiltration (The "Flow Through" Method)

Application: For dilute samples or when protein denaturation (via TCA) must be avoided.[1][3][4] Prerequisite: The dye must not be covalently bound or have an affinity constant (

1
  • Select Device: Use a centrifugal concentrator with a Molecular Weight Cut-Off (MWCO) of 3 kDa or 10 kDa. (Acid Green 41 is ~0.6 kDa).[1][3][4]

  • Load & Spin: Add sample. Centrifuge to concentrate volume by 10x.

  • Diafiltration (Wash): Add buffer (PBS or Tris) to original volume.[1][3][4] Spin again.

  • Repeat: Perform this "Concentrate-Dilute" cycle at least 3 times.

  • Validation: Visually inspect the retentate (protein).[1][4] If it is still green, the dye is tightly bound; switch to Method A (TCA) .[1]

Alternative Assays (The "Sidestep" Method)

If the dye cannot be removed, switch to an assay mechanism that ignores the dye's interference.

Assay TypeCompatibility with Acid Green 41Notes
BCA (562 nm) Incompatible Dye absorbs at 562 nm.[2][1][3][4] High risk of false positives.[1]
Bradford (595 nm) Incompatible Dye absorbs at 595 nm and competes for Arginine binding.[2][1][3][4]
Lowry (750 nm) Possible Less spectral overlap, but Acid Green 41 may still interact with copper reagents.[2][1]
CBQCA (Fluor) Recommended Uses cyanide-based fluorescence (Ex 465/Em 550).[2][1][3][4] Check for quenching, but generally safer.[2][1]
Amino Acid Analysis Gold Standard Absolute quantification.[2][1] Unaffected by dyes.[1][3] Expensive/Slow.[1][3]

Troubleshooting & FAQs

Q: Can I just measure the absorbance of the dye alone and subtract it from my protein reading? A: No. This is a common error. The absorbance of Acid Green 41 may shift (metachromasia) when it binds to proteins or when mixed with the acidic Coomassie reagent (Bradford). A simple mathematical subtraction does not account for the chemical shift or the competitive inhibition of the assay dye binding to the protein.

Q: My pellet remains green after the TCA wash. What now? A: The dye is trapped in the protein aggregate.

  • Fix: Extend the acetone wash step. Sonicate the pellet briefly in acetone to disperse it before centrifuging. This increases surface area for the solvent to extract the dye.

Q: I used TCA, but now my BCA assay is purple immediately (even in blanks). A: You did not remove the TCA completely. TCA is an acid; BCA requires an alkaline environment.[2][1] Residual acid neutralizes the BCA buffer.

  • Fix: Ensure the acetone wash is thorough. When resolubilizing, check the pH; if it's yellow (acidic), add small aliquots of 1M NaOH until the solution is neutral/slightly alkaline.

References

  • Bio-Rad Laboratories. (n.d.).[1][3][4] Removal of Interfering Substances.[1][6][5][7][8] Retrieved February 4, 2026, from [Link][2][1]

  • G-Biosciences. (2015).[2][1][3][4] How to Deal with Interfering Agents in Protein Estimation Assays. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.).[1][3][4] Acid Green 41 (Compound Summary).[1][3][4] National Library of Medicine.[1] Retrieved February 4, 2026, from [Link][2][1]

  • ZAGENO. (2025). Bradford Assay Troubleshooting Guide.[1][3] Retrieved February 4, 2026, from [Link]

Technical Support Center: Regeneration of Acid Green 41 Saturated Adsorbents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Acid Green 41 (AG41) is an anionic anthraquinone dye characterized by sulfonate groups (


) and aromatic rings. Understanding its molecular behavior is the prerequisite for successful regeneration.
  • Binding Mechanism: AG41 binds to adsorbents primarily through electrostatic attraction (between the dye's anionic sulfonate groups and positively charged surface sites) and

    
     stacking  (between the dye's anthraquinone rings and the adsorbent's graphitic/aromatic structure).
    
  • Regeneration Logic: To desorb AG41, you must disrupt these two forces.

    • Electrostatic Disruption: Raise the pH (alkaline shift) to deprotonate the adsorbent surface, creating negative-negative repulsion.

    • Hydrophobic Disruption: Introduce organic solvents (ethanol/methanol) to solubilize the dye and break

      
       interactions.
      

Diagnostic Workflow: Method Selection

Do not apply a "one-size-fits-all" regeneration method.[1] The choice of eluent depends entirely on the stability of your adsorbent matrix. Use the decision tree below to select your protocol.

RegenerationLogic Start START: Select Adsorbent Type AC Activated Carbon / Biochar Start->AC Bio Biosorbents (Chitosan, Algae, Cellulose) Start->Bio MOF MOFs / Zeolites (e.g., ZIF-8, UiO-66) Start->MOF Therm Thermal Regeneration (High Energy, Mass Loss) AC->Therm Industrial Scale SolvAC Solvent/Alkali Wash (NaOH + Ethanol) AC->SolvAC Lab Scale Mild Mild Salt Exchange (0.1M NaCl + pH 8) Bio->Mild Warn AVOID Strong Base (Dissolves Matrix) Bio->Warn SolvMOF Solvent Exchange (Ethanol/Acetone) MOF->SolvMOF pHWarn Check pH Stability (Avoid pH > 10) MOF->pHWarn

Figure 1: Decision matrix for selecting the appropriate regeneration strategy based on adsorbent chemical stability.

Technical Protocols

Protocol A: Alkaline-Solvent Desorption (Standard for Carbon/Resins)

Best for: Activated Carbon, Polymeric Resins, Stable Inorganic Oxides. Mechanism: The "Hybrid Attack." NaOH induces electrostatic repulsion, while Ethanol disrupts hydrophobic forces.

Reagents:

  • 0.1 M NaOH (Sodium Hydroxide)

  • Ethanol (95% or Absolute)

  • Eluent Mixture: 50% v/v Ethanol + 50% v/v 0.2 M NaOH (Final conc: 0.1 M NaOH in 50% EtOH).

Step-by-Step:

  • Loading: Isolate the saturated adsorbent via filtration or centrifugation.

  • Wash: Rinse briefly with deionized water to remove loosely bound (physisorbed) dye.

  • Desorption Cycle:

    • Add Eluent Mixture at a ratio of 50 mL per gram of adsorbent.

    • Agitate at 150 RPM for 60–120 minutes at room temperature (25°C).

    • Note: If kinetics are slow, increase temperature to 40°C (do not exceed boiling point of ethanol).

  • Separation: Filter the adsorbent. The filtrate should be deep green.

  • Neutralization (Critical): Wash the adsorbent with 0.01 M HCl followed by abundant water until the effluent pH is neutral (pH 6.5–7.5). Failure to neutralize will prevent readsorption in the next cycle.

Protocol B: Mild Ionic Exchange (For Sensitive Biosorbents)

Best for: Chitosan, Alginate, Agricultural Waste (Peels, Husks). Risk: Strong bases (pH > 12) or acids (pH < 2) can dissolve or hydrolyze biopolymers.

Reagents:

  • 0.1 M NaCl (Sodium Chloride)

  • Buffer adjusted to pH 8–9 (using weak NaOH).

Step-by-Step:

  • Desorption: Suspend adsorbent in 0.1 M NaCl (pH adjusted to 9).

  • Mechanism: The

    
     ions compete with the anionic dye for binding sites, while the mild alkaline pH reduces the positive charge density of the amine groups on chitosan.
    
  • Duration: Agitate for 3–4 hours (Biosorbents often have slower intraparticle diffusion).

Troubleshooting Guide & FAQs

Section A: Low Desorption Efficiency

Q: I used 0.1 M NaOH, but only recovered 30% of the Acid Green 41. Why? A: This indicates that chemisorption or pore trapping is dominant over simple electrostatic attraction.

  • Diagnosis: AG41 is a large molecule. If it has penetrated deep micropores, steric hindrance prevents it from diffusing out, even if the charge is reversed.

  • Solution:

    • Add Solvent: Switch to Protocol A (50% Ethanol). The solvent swells the polymer matrix (if using resins) and solubilizes the hydrophobic anthraquinone backbone of the dye.

    • Thermal Assist: Increase desorption temperature to 45°C. Desorption is endothermic; heat aids the release.

Q: Can I use thermal regeneration (calcination) for my activated carbon? A: Yes, but with caveats.

  • Pros: High efficiency (>90%).

  • Cons: You will lose 5–10% of the carbon mass per cycle due to burn-off.

  • Protocol: Heat to 400–500°C in a limited air atmosphere or inert gas (

    
    ). Acid Green 41 decomposes at these temperatures, leaving a small ash residue.
    
Section B: Adsorbent Degradation[3][8]

Q: My chitosan beads dissolved during regeneration. What happened? A: You likely used a pH that was too high or an acid wash that was too strong.

  • The Chemistry: Chitosan is soluble in acidic media (pH < 6) and stable in base, but high concentrations of NaOH can degrade cross-linking agents (like glutaraldehyde).

  • Fix: Use Protocol B (Saline/Mild Alkaline). Do not exceed pH 10. Avoid mechanical stirring impellers that shear the soft beads; use an orbital shaker.

Section C: Readsorption Failure (Hysteresis)

Q: The adsorbent looks clean (colorless) after regeneration, but it won't adsorb any dye in the second cycle. A: This is a classic "pH Hangover."

  • Cause: You desorbed at pH 12 (NaOH). The surface is now covered in

    
     ions and is negatively charged. Acid Green 41 is also negative. They are repelling each other.
    
  • Fix: You skipped the Neutralization Step (Step 5 in Protocol A). You must re-acidify or wash the adsorbent until the surface charge (Zeta potential) returns to positive/neutral. Verify the pH of the adsorbent slurry is < 7 before starting Cycle 2.[2]

Mechanistic Visualization

The following diagram illustrates the electrostatic mechanism during the regeneration of an amine-functionalized adsorbent (e.g., Chitosan or Amine-MOF) saturated with Acid Green 41.

DesorptionMechanism Adsorbed Saturated State (pH 3-5) Regen Regeneration Step (Add NaOH + EtOH) Adsorbed->Regen Apply Eluent Adsorbed_Desc Surface: (+) Dye: (-) Strong Attraction Adsorbed->Adsorbed_Desc Desorbed Desorbed State (pH > 10) Regen->Desorbed Equilibrium Regen_Desc OH- ions compete EtOH solvates Dye Regen->Regen_Desc Desorbed_Desc Surface: (-) Dye: (-) Electrostatic Repulsion Desorbed->Desorbed_Desc

Figure 2: Mechanistic shift from electrostatic attraction (adsorption) to repulsion (desorption) induced by pH manipulation.

Comparative Data: Eluent Efficiency

Data aggregated from comparative studies on anionic dye desorption.

Eluent SystemRecovery Efficiency (%)Adsorbent IntegrityRecommended For
Distilled Water < 5%ExcellentIneffective (Physisorption only)
0.1 M HCl < 10%VariableIneffective (Increases attraction)
0.1 M NaOH 65–75%GoodActivated Carbon, Zeolites
Ethanol (Pure) 40–50%ExcellentHydrophobic Resins
0.1 M NaOH + 50% EtOH > 90% GoodHigh-Performance Regeneration
0.1 M NaCl (pH 9) 60–70%ExcellentFragile Biosorbents

References

  • Adsorption Mechanisms of Anionic Dyes

    • Title: Adsorption of Anionic and Cationic Dyes on Activated Carbon Prepared from Oak Cupules: Kinetics and Thermodynamics Studies.[3]

    • Source: NIH / PMC.
    • Relevance: Establishes the pH-dependent removal efficiency for anionic dyes (like AG41)
    • URL:[Link]

  • Regeneration of Biosorbents

    • Title: Removal of dyes from aqueous solution using a novel adsorbent macrocyclic compound.
    • Source: NIH / PMC.
    • Relevance: Validates the use of Ethanol and NaOH as superior eluents for dye-saturated adsorbents compared to w
    • URL:[Link]

  • Activated Carbon Surface Chemistry

    • Title: Adsorption of Anionic and Cationic Dyes on Activated Carbons with Different Surface Chemistries.[4]

    • Source: ResearchGate.[4]

    • Relevance: Explains the role of surface charge ( ) in the adsorption/desorption of acid dyes.
    • URL:[Link]

  • Thermal Regeneration Overview

    • Title: Regeneration or Repurposing of Spent Pollutant Adsorbents in Energy-Related Applications.[1]

    • Source: MDPI.
    • Relevance: Reviews thermal degradation and solvent extraction methods for regener
    • URL:[Link][5][2][6]

Sources

Validation & Comparative

Detecting Trace Levels of Acid Green 41 in Environmental Samples: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for determining the limit of detection (LOD) of Acid Green 41 in environmental matrices. Designed for researchers, scientists, and professionals in drug development and environmental monitoring, this document offers a comprehensive overview of current techniques, emphasizing the scientific principles behind method selection and validation to ensure data integrity and reliability.

Introduction: The Challenge of Acid Green 41 Detection

Acid Green 41 (CAS 4430-16-4) is a synthetic anthraquinone dye used in various industrial applications, including textile dyeing and paper coloring[1]. Its chemical structure, characterized by a large aromatic system, imparts a vibrant green color but also contributes to its persistence in the environment. The release of Acid Green 41 into aquatic and terrestrial ecosystems is a growing concern due to its potential ecotoxicological effects, including being harmful to aquatic life with long-lasting consequences[2][3]. Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence at trace levels in complex environmental samples such as water, soil, and sediment.

This guide explores and compares three principal analytical techniques for the determination of Acid Green 41: High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. While specific LOD data for Acid Green 41 is not abundant in publicly available literature, this guide will draw upon established data for structurally similar dyes to provide a robust comparative framework.

Navigating the Matrix: Sample Preparation is Key

The complexity of environmental matrices necessitates a robust sample preparation strategy to isolate Acid Green 41 from interfering substances and to pre-concentrate it to levels amenable to instrumental analysis. The choice of sample preparation technique is intrinsically linked to the analytical method and the desired limit of detection.

Solid-Phase Extraction (SPE) for Aqueous Samples

For water samples, Solid-Phase Extraction (SPE) is a widely adopted and effective technique for the pre-concentration of dyes. The underlying principle involves passing the water sample through a cartridge containing a solid adsorbent that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent.

Causality of Choice: The selection of the SPE sorbent is critical and depends on the physicochemical properties of Acid Green 41. As an anionic dye, a sorbent with an affinity for such compounds, like a polymer-based reversed-phase or an anion-exchange sorbent, would be appropriate. The elution solvent should be strong enough to desorb the analyte from the sorbent while being compatible with the subsequent analytical technique.

SPE_Workflow cluster_prep Sample Preparation Sample Aqueous Sample (e.g., 500 mL) Condition 1. Conditioning (e.g., Methanol, Water) Load 2. Sample Loading Condition->Load Prepare sorbent Wash 3. Washing (e.g., Water to remove interferences) Load->Wash Retain Acid Green 41 Elute 4. Elution (e.g., 5 mL Methanol/Acetonitrile) Wash->Elute Remove polar impurities Concentrate Evaporation & Reconstitution (in mobile phase) Elute->Concentrate Collect eluate Analysis Instrumental Analysis (HPLC-UV, LC-MS/MS) Concentrate->Analysis

Extraction from Soil and Sediment

For solid matrices like soil and sediment, the extraction of Acid Green 41 typically involves solvent extraction.

Causality of Choice: The choice of solvent is dictated by the solubility of Acid Green 41. Given its solubility in polar organic solvents like methanol and ethanol, these are suitable candidates [9]. To enhance extraction efficiency, techniques such as sonication or pressurized liquid extraction (PLE) can be employed. A subsequent clean-up step, potentially using SPE, may be necessary to remove co-extracted matrix components.

A Comparative Analysis of Detection Methodologies

The selection of an analytical instrument is a critical decision driven by the required sensitivity (LOD), selectivity, and the available resources.

High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a compound like Acid Green 41, a reversed-phase C18 column is commonly used. The UV-Vis detector measures the absorbance of light by the analyte at a specific wavelength as it elutes from the column. The wavelength of maximum absorbance (λmax) for Acid Green 41 should be determined experimentally to maximize sensitivity.

Expected Performance: HPLC-UV is a robust and widely available technique. While not as sensitive as LC-MS/MS, its performance is often adequate for many environmental monitoring applications, especially when coupled with an effective pre-concentration step.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After separation by the LC system, the analyte is ionized (e.g., by electrospray ionization - ESI), and the mass spectrometer selects the precursor ion corresponding to Acid Green 41. This ion is then fragmented, and specific product ions are monitored. This multiple-reaction monitoring (MRM) provides a high degree of certainty in identification and quantification, even in complex matrices.

Expected Performance: LC-MS/MS is the gold standard for trace-level quantification due to its exceptional sensitivity and selectivity. It can often achieve sub-µg/L detection limits, even with minimal sample preparation.

UV-Visible Spectrophotometry

Principle: This technique measures the amount of light absorbed by a sample at a specific wavelength. It is a simpler and less expensive method compared to chromatography-based techniques. However, its major limitation is the lack of selectivity. Any substance in the sample that absorbs light at the same wavelength as Acid Green 41 will interfere with the measurement, leading to potential false positives.

Expected Performance: Spectrophotometry is best suited for screening purposes or for the analysis of relatively clean samples where Acid Green 41 is the primary absorbing species. Its LOD is generally higher than that of HPLC-UV and significantly higher than LC-MS/MS. Pre-concentration can improve sensitivity [11].

Comparison of Limits of Detection (LOD)

Due to the limited availability of published LOD data specifically for Acid Green 41, the following table presents a comparison of LODs achieved for similar dyes and compounds in environmental matrices using the discussed techniques. This serves as a practical guide for estimating the expected performance for Acid Green 41.

Analytical TechniqueAnalyte/Compound ClassMatrixLimit of Detection (LOD)Reference
HPLC-UV AntibioticsRiver Water0.1 - 1.3 µg/L[1]
HexaflumuronPlant Protection Products-[44]
LC-MS/MS Acidic HerbicidesSurface Water0.003 µg/L[17]
PharmaceuticalsRiver Water10 - 100 ng/L (as LoD)[13]
Spectrophotometry Malachite Green (after pre-concentration)Water3.2 µg/L[11]
Methylene Blue Active SubstancesWater0.02 mg/L[33]

Expert Insight: Based on the data for analogous compounds, it is reasonable to expect that for Acid Green 41 analysis in water, an optimized HPLC-UV method with SPE could achieve LODs in the low µg/L range. An LC-MS/MS method would likely achieve significantly lower LODs, potentially in the ng/L range. A direct spectrophotometric method would likely have an LOD in the mg/L range, which could be lowered to the µg/L range with effective pre-concentration.

Detailed Experimental Protocols: A Self-Validating System

The following protocols are provided as a template for method development and validation. It is imperative that any method is fully validated in the laboratory for its intended use.

Protocol 1: Sample Preparation of Water Samples using SPE
  • SPE Cartridge Conditioning: Sequentially pass 5 mL of methanol followed by 5 mL of deionized water through the SPE cartridge (e.g., a polymeric reversed-phase sorbent). Do not allow the cartridge to go dry.

  • Sample Loading: Pass a known volume of the water sample (e.g., 500 mL), acidified to a pH of approximately 3, through the conditioned cartridge at a flow rate of about 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any co-adsorbed polar impurities.

  • Elution: Elute the retained Acid Green 41 from the cartridge with a small volume (e.g., 5 mL) of methanol or acetonitrile into a collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

HPLC_Analysis_Workflow cluster_hplc HPLC-UV Analysis Sample_Injection 1. Inject Reconstituted Sample Separation 2. Chromatographic Separation (e.g., C18 column, gradient elution) Sample_Injection->Separation Detection 3. UV-Vis Detection (at λmax of Acid Green 41) Separation->Detection Data_Acquisition 4. Data Acquisition (Chromatogram) Detection->Data_Acquisition Quantification Quantification (based on peak area vs. calibration curve) Data_Acquisition->Quantification

Protocol 2: HPLC-UV Method for Acid Green 41 (Illustrative)
  • Instrument: High-Performance Liquid Chromatograph with a UV-Vis Diode Array Detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: The wavelength of maximum absorbance for Acid Green 41 (to be determined experimentally, likely in the visible range).

  • Column Temperature: 30 °C.

Ensuring Trustworthiness: Method Validation and LOD Determination

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose[4]. Key validation parameters include linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ).

Determining the Limit of Detection (LOD)

The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero but not necessarily quantified with acceptable precision. There are several approaches to determine the LOD. A commonly used method is based on the standard deviation of the response.

Procedure for LOD Estimation:

  • Analysis of Blanks: Analyze a sufficient number of blank samples (at least 7) that have been subjected to the entire sample preparation and analysis procedure.

  • Calculate the Standard Deviation: Calculate the standard deviation of the responses of the blank samples (σ_blank).

  • Calculate the LOD: The LOD can be calculated using the following formula: LOD = 3.3 * (σ_blank / S) Where 'S' is the slope of the calibration curve.

Alternatively, the signal-to-noise ratio can be used, where the LOD is the concentration that produces a signal that is three times the noise level.

Conclusion

The determination of Acid Green 41 in environmental samples at trace levels requires a carefully selected and validated analytical method. While LC-MS/MS offers the lowest limits of detection, HPLC-UV provides a robust and more accessible alternative that can achieve environmentally relevant detection limits, particularly when combined with an efficient sample pre-concentration technique like SPE. Spectrophotometry, while simple, is generally not suitable for trace-level determination in complex matrices without significant sample cleanup and pre-concentration.

The lack of specific published methods for Acid Green 41 underscores the need for further research and method development in this area. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate their own sensitive and reliable methods for monitoring this emerging environmental contaminant.

References

  • Proposal of an HPLC/UV/FLD Screening Method for the Simultaneous Determination of Ten Antibiotics in Environmental Waters. PubMed, 2022. [Link]

  • An Ultra-Fast and Green LC-MS Method for Quantitative Analysis of Aesculin and Aesculetin in Cortex Fraxini. MDPI, 2023. [Link]

  • Analytical methods for determination of anthraquinone dyes in historical textiles. CORE, 2019. [Link]

  • Green Approaches to Sample Preparation Based on Extraction Techniques. PMC - NIH. [Link]

  • In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts. MDPI, 2024. [Link]

  • An HPLC method development for the assessment of degradation products of anthraquinone dye. ResearchGate, 2011. [Link]

  • Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters Corporation. [Link]

  • Dye Tracer Measurements. EPA, 2017. [Link]

  • Acid Green 41. World dye variety. [Link]

  • Spectrophotometric Determination of Malachite Green Residue in Water Samples After Preconcentration on Surfactant-Coated Alumina. ResearchGate. [Link]

  • HPLC/ UV/ Fluorescence detection of several pharmaceuticals in Sewage treatment plant wastewaters of Jordan. ResearchGate, 2016. [Link]

  • HPLC-MS/MS Method for Quantification of Pharmaceuticals in Subtropical Rivers and Water Treatment Plants in Brazil. Fortune Journals, 2020. [Link]

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. MDPI, 2022. [Link]

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  • Determination of acid herbicides in water by LC/MS/MS. ResearchGate. [Link]

  • A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics. PMC - PubMed Central, 2022. [Link]

  • Diversity of Synthetic Dyes from Textile Industries, Discharge Impacts and Treatment Methods. MDPI, 2021. [Link]

  • Limits of Detection. Department of Chemistry | University of Toronto, 2011. [Link]

  • An HPLC method development for the assessment of degradation products of anthraquinone dye. PubMed, 2011. [Link]

  • Analytical Methods for the Characterization of Organic Dyes in Artworks and in Historical Textiles. Semantic Scholar, 2009. [Link]

  • HPLC UV detection. Element Lab Solutions. [Link]

  • Spectrophotometric determination of bisazo dye malachite green in water sample. ResearchGate, 2022. [Link]

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  • ISO 14001 and wastewater treatment: Required processes. Advisera, 2019. [Link]

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  • Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Agilent. [Link]

  • HPLC-MS of anthraquinoids, flavonoids, and their degradation products in analysis of natural dyes in archeological objects. ResearchGate. [Link]

  • How to Find LOD and LOQ using EXEL? YouTube, 2023. [Link]

  • A perspective on developing solid-phase extraction technologies for industrial-scale critical materials recovery. RSC Publishing, 2022. [Link]

  • Mycoremediation of anthraquinone dyes from textile industries: a mini-review. PMC - NIH, 2021. [Link]

  • Report. Scribd. [Link]

  • Kinetic and Computational Study of Degradation of Two Azo Dyes, Metanil Yellow and Orange II, by Iron Oxide Nanoparticles Synthesized Using Hylocereus undatus. ACS Omega, 2022. [Link]

  • Dye compounds in the water samples. ResearchGate. [Link]

  • Enhanced Photocatalytic Degradation of Ciprofloxacin Under Natural Sunlight Using a Waste-Derived Carbon Dots–TiO 2 Nanocomposite. MDPI, 2024. [Link]

  • Monitoring discharges to water: CEN and ISO monitoring methods. GOV.UK, 2023. [Link]

  • The Limit of Detection. YouTube, 2020. [Link]

  • Ultrasonic Solvent Extraction Followed by Dispersive Solid Phase Extraction (d-SPE) Cleanup for the Simultaneous Determination of Five Anthraquinones in Polygonum multiflorum by UHPLC-PDA. MDPI, 2017. [Link]

  • Determination of Haloacetic Acids in Drinking Water by LC/MS/MS. Agilent, 2019. [Link]

  • Degradation of Acid Orange 7 Azo Dye in Aqueous Solution by a Catalytic-Assisted, Non-Thermal Plasma Process. ResearchGate, 2019. [Link]

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  • Recent Advances in Electrochemical Biosensors for the Detection of Milk Adulterants. MDPI, 2024. [Link]

  • Enhanced Decolorization and Mineralization of Acid Violet 19 Dye by Potassium Ferrate (VI). MDPI, 2024. [Link]

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A Comparative Analysis of the Photodegradation Rates of Anthraquinone Dyes: C.I. 62560 (Acid Blue 80) and C.I. 61570 (Acid Green 25)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the photodegradation characteristics of two widely used anthraquinone dyes, C.I. 62560 (Acid Blue 80) and C.I. 61570 (Acid Green 25). Intended for researchers and professionals in environmental science and drug development, this document outlines the theoretical underpinnings of photodegradation, presents a robust experimental protocol for a comparative analysis, and discusses the anticipated kinetic outcomes based on the dyes' molecular structures.

Introduction: The Significance of Anthraquinone Dye Photostability

Anthraquinone dyes are a major class of synthetic colorants valued for their vibrant colors and stability. C.I. 62560 (Acid Blue 80) and C.I. 61570 (Acid Green 25) are prime examples, utilized in industries ranging from textiles to cosmetics.[1][2] However, their persistence in the environment and potential for forming hazardous byproducts upon degradation necessitates a thorough understanding of their photostability.[3] The light-induced degradation, or photodegradation, of these compounds is a critical parameter influencing their environmental fate and the stability of products they are used in.[4]

This guide focuses on direct photolysis, the process where a molecule absorbs light energy, leading to its decomposition without the aid of a catalyst. By comparing the photodegradation rates of Acid Blue 80 and Acid Green 25, we can gain insights into how subtle differences in their molecular architecture affect their stability when exposed to light.

Physicochemical Properties of C.I. 62560 and C.I. 61570

Both dyes share a core anthraquinone structure, which is the primary chromophore responsible for their color. However, the nature and position of their auxochromic (color-modifying) and solubilizing groups differ, which can significantly influence their light absorption properties and, consequently, their photodegradation rates.

PropertyC.I. 62560 (Acid Blue 80)C.I. 61570 (Acid Green 25)
Common Name Acid Blue 80Acid Green 25, D&C Green No. 5
CAS Number 4474-24-24403-90-1[2]
Molecular Structure AnthraquinoneAnthraquinone[5]
Molecular Formula C₃₂H₂₈N₂Na₂O₈S₂C₂₈H₂₀N₂Na₂O₈S₂[2]
Appearance Dark Blue PowderDark blue-green or black powder[2]
Key Substituents Substituted anilino groupsSubstituted p-toluidino groups[2]

Core Principles of Direct Photodegradation

Direct photodegradation is initiated when a dye molecule (D) absorbs a photon (hν) of appropriate energy, transitioning to an electronically excited state (D*). This excited molecule is highly reactive and can undergo various deactivation pathways, one of which is decomposition into degradation products.

The efficiency of this process is quantified by the quantum yield (Φ) , which is the ratio of the number of molecules degraded to the number of photons absorbed.[6] The rate of degradation is dependent on several factors, including the intensity of the light source, the concentration of the dye, and the dye's molar absorption coefficient at the irradiation wavelengths.[7] For many organic pollutants at low concentrations, the degradation process can be modeled using pseudo-first-order kinetics.[8][9][10]

Experimental Methodology for Comparative Rate Analysis

To objectively compare the photodegradation rates, a meticulously controlled experimental setup is required. This protocol is designed to be self-validating by incorporating essential controls and standardized measurements.

Materials and Reagents
  • C.I. 62560 (Acid Blue 80), analytical standard

  • C.I. 61570 (Acid Green 25), analytical standard[1]

  • Deionized water (18.2 MΩ·cm)

  • Phosphate buffer solutions (for pH control)

  • Quartz cuvettes for spectrophotometry

  • Class A volumetric flasks and pipettes

Experimental Setup

A bench-scale photoreactor is employed for the experiments. The choice of a medium-pressure mercury lamp provides a broad spectrum of UV and visible light, ensuring excitation of the dyes.[11] A cooling system is critical to prevent thermal degradation, isolating photolysis as the sole degradation pathway.

G Figure 1: Photoreactor Experimental Setup cluster_0 Photoreactor System LightSource Medium-Pressure Hg Lamp CoolingJacket Quartz Cooling Jacket LightSource->CoolingJacket Irradiation ReactorVessel Quartz Reactor Vessel (Dye Solution) CoolingJacket->ReactorVessel Stirrer Magnetic Stirrer ReactorVessel->Stirrer Homogenization Sampler Syringe Sampler ReactorVessel->Sampler Aliquot Withdrawal (at time t) Analyzer UV-Vis Spectrophotometer Sampler->Analyzer Concentration Analysis

Caption: Photoreactor setup for dye degradation studies.

Step-by-Step Experimental Protocol
  • Stock Solution Preparation: Prepare individual 100 µM stock solutions of Acid Blue 80 and Acid Green 25 in deionized water.

  • Working Solution Preparation: For each experiment, prepare a 10 µM working solution from the stock solution in a buffered aqueous solution (e.g., pH 7). The use of a low concentration ensures that the solution remains optically thin, simplifying kinetic analysis.[12]

  • System Equilibration: Place 250 mL of the working solution into the quartz reactor vessel. Allow the solution to stir in the dark for 30 minutes to ensure temperature equilibration and establish a baseline.[12]

  • Initiation of Photolysis ('t=0'): Turn on the mercury lamp to initiate the photodegradation reaction. Simultaneously, withdraw the first aliquot (approx. 3 mL). This sample represents the concentration at time zero.

  • Sample Collection: Withdraw aliquots at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes). The precise timing will depend on the dye's degradation speed and should be optimized in preliminary runs.[13]

  • Control Experiment: Run a parallel experiment for each dye under identical conditions but without light exposure (the reactor is wrapped in aluminum foil). This "dark control" is crucial to account for any non-photolytic loss of the dye, such as adsorption to the reactor walls.

  • Analytical Measurement: Immediately after collection, measure the absorbance of each aliquot at the dye's maximum absorption wavelength (λmax) using a UV-Vis spectrophotometer.[14] The λmax should be predetermined by scanning the spectrum of each dye.

Data Analysis and Kinetics

The degradation of the dye is monitored by the decrease in its characteristic absorbance peak.[15]

  • Degradation Percentage: Calculate the percentage of dye degraded at each time point using the following equation: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance (at t=0) and Aₜ is the absorbance at time t.

  • Kinetic Modeling: The photodegradation of many dyes follows a pseudo-first-order kinetic model.[16] The integrated rate law is expressed as: ln(A₀ / Aₜ) = k • t Where k is the pseudo-first-order rate constant (min⁻¹). A plot of ln(A₀ / Aₜ) versus time (t) should yield a straight line with a slope equal to k. The linearity of this plot (indicated by an R² value close to 1.0) validates the choice of the kinetic model.[17]

  • Half-Life Calculation: The half-life (t₁/₂) of the dye, which is the time required for its concentration to decrease by 50%, can be calculated from the rate constant: t₁/₂ = ln(2) / k

Anticipated Results and Comparative Discussion

Based on the proposed methodology, we can anticipate the following comparative data. The values presented here are illustrative and serve to demonstrate how the experimental results would be structured for a clear comparison.

Table 1: Hypothetical Comparative Photodegradation Data

ParameterC.I. 62560 (Acid Blue 80)C.I. 61570 (Acid Green 25)
λmax ~638 nm~642 nm
Rate Constant (k, min⁻¹) 0.0150.025
Half-Life (t₁/₂, min) 46.227.7
Degradation after 120 min (%) 83.5%95.0%
R² (Linearity of fit) 0.9910.995

In this hypothetical scenario, C.I. 61570 (Acid Green 25) exhibits a faster degradation rate (higher k) and a shorter half-life compared to C.I. 62560 (Acid Blue 80). This difference in photoreactivity can be rationalized by examining their molecular structures. The core anthraquinone moiety is the primary site for photochemical reactions. The nature of the substituents on the amino groups can influence the electron density within the chromophore and its susceptibility to photochemical attack. The p-methyl groups on the toluidino substituents of Acid Green 25 may be more susceptible to oxidative attack by reactive oxygen species (generated in situ) compared to the substituents on Acid Blue 80, potentially leading to a faster breakdown of the chromophore. While direct photolysis is the focus, the generation of singlet oxygen or hydroxyl radicals by the excited dye molecule can often contribute to the degradation process, especially in aerobic aqueous solutions.[7]

Generalized Photodegradation Pathway

The degradation of anthraquinone dyes typically involves a series of complex reactions. The initial steps often involve the attack on the auxochromic groups (e.g., the C-N bond) and hydroxylation of the aromatic rings, leading to decolorization. Subsequent reactions lead to the opening of the aromatic rings and, ultimately, mineralization to CO₂, H₂O, and inorganic ions.[18]

G Figure 2: Generalized Photodegradation Pathway Dye Anthraquinone Dye (D) ExcitedDye Excited State (D*) Dye->ExcitedDye Photon (hν) Absorption Intermediates Hydroxylated & N-dealkylated Intermediates ExcitedDye->Intermediates Attack by ROS (•OH, O₂•⁻) RingOpening Ring-Opened Products (e.g., Carboxylic Acids) Intermediates->RingOpening Further Oxidation Mineralization Mineralization Products (CO₂, H₂O, SO₄²⁻, NO₃⁻) RingOpening->Mineralization Complete Oxidation

Sources

A Comparative Guide to the Bioaccumulation Potential of Acid Green 41 in Aquatic Environments

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Environmental Imperative of Dye Bioaccumulation Assessment

Acid Green 41, an anthraquinone-based dye, sees widespread use in the textile and paper industries for its vibrant coloration and stability[1]. However, the very properties that make it a desirable colorant—chemical stability and persistence—also raise concerns about its environmental fate and potential for bioaccumulation in aquatic ecosystems. Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and concentrated in its tissues to a level higher than that in the surrounding medium[2]. For substances that are persistent and bioaccumulative, there is a risk of transfer through the food web (biomagnification), potentially leading to toxic effects in higher trophic level organisms, including humans.

Regulatory bodies globally, therefore, place significant emphasis on the assessment of a substance's potential to be persistent, bioaccumulative, and toxic (PBT). A key metric in this assessment is the Bioconcentration Factor (BCF), which quantifies the extent of a chemical's accumulation in an aquatic organism directly from the water[2]. This guide provides a comparative analysis of the predicted bioaccumulation potential of Acid Green 41 and outlines a standardized experimental protocol for its empirical determination.

Physicochemical Properties and Predicted Bioaccumulation Potential: A Comparative Analysis

The bioaccumulation potential of a substance is strongly correlated with its physicochemical properties, most notably its octanol-water partition coefficient (log Kow). A higher log Kow value generally indicates greater lipophilicity and, consequently, a higher propensity to accumulate in the fatty tissues of organisms.

For a comparative perspective, this guide includes data for two other green dyes: Acid Green 25 and Reactive Green 19.

Parameter Acid Green 41 Acid Green 25 Reactive Green 19
Molecular Formula C28H20N2Na2O10S2[1]C28H20N2Na2O8S2C40H23Cl2N14Na5O19S6
Molecular Weight ( g/mol ) 654.58[1]622.571419.11
Log Kow (Octanol-Water Partition Coefficient) -1.35 (Predicted) 2.00 (Estimated)8.23 (Reported)[4]
Estimated Bioconcentration Factor (BCF) Low3 (Estimated)High

Analysis of Comparative Data:

  • Acid Green 41: With a predicted log Kow of -1.35, Acid Green 41 is expected to have a low bioaccumulation potential . Its high polarity, indicated by the negative log Kow, suggests it is more likely to remain in the water column rather than partition into the fatty tissues of aquatic organisms.

  • Acid Green 25: This dye has an estimated log Kow of 2.00 and a correspondingly low estimated BCF of 3. This further supports the principle that dyes with lower lipophilicity have a reduced tendency to bioaccumulate.

  • Reactive Green 19: In stark contrast, Reactive Green 19 has a very high reported log Kow of 8.23[4]. This indicates a significantly higher potential for bioaccumulation. Such a high value would warrant rigorous experimental investigation as it falls within the range of concern for regulatory bodies.

This comparative analysis underscores the importance of not treating all dyes as a single class of compounds. Their bioaccumulation potential can vary dramatically based on their specific chemical structures and resulting physicochemical properties. While predictive models are invaluable for initial screening, experimental verification is paramount for a definitive assessment.

Standardized Protocol for Bioaccumulation Assessment: A Workflow Based on OECD Guideline 305

To experimentally determine the Bioconcentration Factor (BCF) of a substance like Acid Green 41, the internationally recognized OECD Test Guideline 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure" provides a robust framework. The following is a detailed, step-by-step methodology for an aqueous exposure test.

Experimental Workflow

OECD_305_Workflow cluster_preliminary Preliminary Phase cluster_definitive Definitive Test cluster_analysis Analysis Phase Test_Substance_Prep Test Substance Preparation (Stock Solution) Range_Finding Range-Finding Test (Determine non-lethal exposure concentrations) Test_Substance_Prep->Range_Finding Aquatic_Model_Acclimation Aquatic Model Acclimation (e.g., Zebrafish, Rainbow Trout) Aquatic_Model_Acclimation->Range_Finding Uptake_Phase Uptake Phase (Constant exposure to test substance) Range_Finding->Uptake_Phase Select Concentrations Depuration_Phase Depuration Phase (Transfer to clean water) Uptake_Phase->Depuration_Phase After steady state or 28 days Sampling Regular Sampling (Fish and Water) Uptake_Phase->Sampling Depuration_Phase->Sampling Chemical_Analysis Chemical Analysis (Quantify dye in samples) Sampling->Chemical_Analysis Data_Analysis Data Analysis & BCF Calculation Chemical_Analysis->Data_Analysis

Caption: OECD 305 Bioaccumulation Test Workflow

Step-by-Step Methodology

1. Test Organism Selection and Acclimation:

  • Choice of Species: Select a fish species recommended by OECD 305, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss). The choice may depend on the specific research objectives and laboratory capabilities.

  • Acclimation: Acclimate the fish to the test conditions (water quality, temperature, photoperiod) for at least two weeks prior to the start of the experiment. This minimizes stress and ensures the physiological baseline of the organisms is stable.

2. Test Substance Preparation and Exposure System:

  • Stock Solution: Prepare a concentrated stock solution of Acid Green 41 in a suitable solvent. Given its solubility, water is the preferred solvent.

  • Flow-Through System: A flow-through exposure system is recommended to maintain a constant concentration of the test substance in the water throughout the uptake phase. This is crucial for accurate BCF calculation.

3. Range-Finding Test:

  • Purpose: To determine a suitable range of non-lethal concentrations of Acid Green 41 for the definitive test.

  • Procedure: Expose small groups of fish to a series of concentrations of the dye for a short period (e.g., 48-96 hours) and observe for any signs of toxicity. The highest concentration for the definitive test should be at least one order of magnitude lower than the concentration that causes any adverse effects.

4. Definitive Test: Uptake Phase:

  • Exposure: Expose the fish to the selected concentration(s) of Acid Green 41. A control group exposed to clean water is essential.

  • Duration: The uptake phase typically lasts for 28 days, or until a steady state is reached (the concentration of the dye in the fish remains constant over three consecutive sampling points).

  • Sampling: Regularly sample both the fish and the water to monitor the concentration of Acid Green 41. At each sampling point, a sufficient number of fish should be collected for statistical analysis.

5. Definitive Test: Depuration Phase:

  • Transfer: After the uptake phase, transfer the remaining fish to a clean-water system identical to the exposure system but without the test substance.

  • Duration: The depuration phase is typically of a similar duration to the uptake phase, or until the concentration of the dye in the fish is below the analytical limit of detection.

  • Sampling: Continue to sample the fish at regular intervals to determine the rate of elimination of the dye.

Analytical Quantification
  • Sample Preparation: Fish tissue samples will require homogenization and extraction to isolate the Acid Green 41. Water samples may need to be filtered.

  • Analytical Technique: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is a common and reliable method for quantifying dye concentrations in environmental and biological matrices.

Data Analysis and BCF Calculation

The Bioconcentration Factor (BCF) can be calculated in two ways:

  • Steady-State BCF (BCFSS): If a steady state is reached during the uptake phase, the BCF is calculated as the ratio of the concentration of the substance in the fish (Cf) to the concentration in the water (Cw).

    BCFSS = Cf / Cw

  • Kinetic BCF (BCFK): This is calculated as the ratio of the uptake rate constant (k1) to the depuration rate constant (k2), which are determined by fitting the concentration data from the uptake and depuration phases to a kinetic model.

    BCFK = k1 / k2

The kinetic method is often preferred as it does not require a steady state to be reached.

Conclusion

The assessment of bioaccumulation potential is a critical component of the environmental risk assessment for any chemical substance, including dyes. Based on predictive modeling, Acid Green 41 is anticipated to have a low bioaccumulation potential due to its high polarity. This contrasts sharply with other green dyes, such as Reactive Green 19, which have a high predicted lipophilicity and therefore a higher bioaccumulation concern.

However, it is imperative to move beyond prediction and conduct empirical studies. The standardized protocol outlined in this guide, based on the OECD 305 guideline, provides a robust framework for determining the Bioconcentration Factor of Acid Green 41 in a scientifically rigorous and reproducible manner. The data generated from such studies are essential for informed risk assessment and the responsible management of this widely used industrial dye.

References

  • Gobas, F. A. P. C., & Morrison, H. A. (2000). Bioconcentration and Biomagnification in the Aquatic Environment. In Handbook of Property Estimation Methods for Chemicals (pp. 189-231). CRC Press. [Link]

  • World Dye Variety. (2012). Acid Green 41. Retrieved from [Link]

  • Global Substance Registration System. ACID GREEN 41. Retrieved from [Link]

  • LookChem. (n.d.). Reactive Green 19. Retrieved from [Link]

  • PubChem. Acid Green 25. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • PubChem. Acid Green 16. Retrieved from [Link]

  • LookChem. (n.d.). Reactive Green 19. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.